molecular formula H2Ni3O9P2 B3336461 Nickel(II) phosphate hydrate CAS No. 27176-17-6

Nickel(II) phosphate hydrate

Cat. No.: B3336461
CAS No.: 27176-17-6
M. Wt: 384.04 g/mol
InChI Key: PZLMPZGLQBNCKC-UHFFFAOYSA-H
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Description

Nickel(II) phosphate hydrate, with the general formula Ni₃(PO₄)₂·xH₂O, is an inorganic salt identified by CAS Number 27176-17-6 and EC Number 233-844-5 . This compound is provided as a high-quality reagent for laboratory and research applications. In scientific research, nickel-based compounds are of significant interest due to their role in various chemical processes. Studies on nickel ion (Ni²⁺) speciation reveal that its behavior in aqueous solution is highly dependent on pH, forming various hydroxo species such as [Ni(H₂O)₆₋ₙ(OH)ₙ]²⁻ⁿ . This speciation is critical in understanding reaction mechanisms, particularly in the formation of metalloporphyrins, where nickel species can exhibit enhanced reactivity through interactions like hydrogen bonding . Research into nickel complexes, including phosphates, has potential implications across several fields. The investigation of metal-porphyrin formation kinetics, for instance, is fundamental for developing new therapeutic agents and artificial photosynthetic systems . As such, this compound serves as a valuable precursor and reagent in materials science, catalysis, and fundamental chemical synthesis studies. This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

nickel(2+);diphosphate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3Ni.2H3O4P.H2O/c;;;2*1-5(2,3)4;/h;;;2*(H3,1,2,3,4);1H2/q3*+2;;;/p-6
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLMPZGLQBNCKC-UHFFFAOYSA-H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ni+2].[Ni+2].[Ni+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2Ni3O9P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747921
Record name Nickel(2+) phosphate--water (3/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27176-17-6
Record name Nickel(2+) phosphate--water (3/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Fabrication Methodologies of Nickel Ii Phosphate Hydrate

Solution-Phase Synthesis Techniques

Solution-phase synthesis offers a versatile and controllable approach to produce nickel(II) phosphate (B84403) hydrate (B1144303) with desired characteristics. These methods involve the reaction of nickel and phosphate precursors in a liquid medium.

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal methods are widely utilized for the synthesis of crystalline nickel(II) phosphate hydrate. These techniques involve carrying out the chemical reaction in a sealed vessel, known as an autoclave, under controlled temperature and pressure.

Hydrothermal Synthesis: This method uses water as the solvent. By heating the aqueous solution of nickel and phosphate precursors above its boiling point, the pressure inside the autoclave increases, facilitating the dissolution of reactants and the crystallization of the product. For instance, nickel phosphate hydrate microplates have been deposited on 3D Ni-foam using a facile hydrothermal method. researchgate.net The microstructure of the resulting material can be controlled by varying the reaction time and temperature. researchgate.net In one study, Ni₂₀[(OH)₁₂(H₂O)₆][(HPO₄)₈(PO₄)₄]·12H₂O nanorods were successfully synthesized via a one-pot hydrothermal reaction. researchgate.net Another report details the hydrothermal treatment of nickel(II) phosphate octahydrate (Ni₃(PO₄)₂·8H₂O) at temperatures between 150°C and 350°C, which resulted in the formation of a new phase, Ni₃(PO₄)₂·5/4H₂O. researchgate.net High-temperature hydrothermal synthesis at 600-650 °C has been used to prepare novel nickel-phosphate structures like Ni₂(PO₄)(OH) and Ni₇(PO₄)₃(HPO₄)(OH)₃. nih.gov

Solvothermal Synthesis: This technique is similar to the hydrothermal method but employs a non-aqueous solvent. The choice of solvent can influence the morphology and properties of the final product. For example, a modified solvothermal carbonization method has been used to prepare nickel phosphides, where nickel(II) nitrate (B79036) hexahydrate and dopamine (B1211576) hydrochloride were dissolved in a mixture of absolute ethanol (B145695) and distilled water. mdpi.com

MethodPrecursorsSolventTemperature (°C)Time (h)Resulting Product
HydrothermalNickel and phosphate precursorsWater150-350-Ni₃(PO₄)₂·5/4H₂O researchgate.net
Hydrothermal-Water-2, 4, 6Nickel phosphate hydrate microplates researchgate.net
Hydrothermal-Water600-650-Ni₂(PO₄)(OH), Ni₇(PO₄)₃(HPO₄)(OH)₃ nih.gov
SolvothermalNickel(II) nitrate hexahydrate, dopamine hydrochloride, ammonium (B1175870) phosphateEthanol/Water-24Nickel phosphide (B1233454) in N, P co-doped carbon mdpi.com

Co-precipitation and Chemical Precipitation Methods

Co-precipitation and chemical precipitation are straightforward and cost-effective methods for synthesizing this compound. These techniques involve the formation of a solid precipitate from a solution containing nickel and phosphate ions.

Co-precipitation: This method involves the simultaneous precipitation of more than one substance from a solution. For instance, nickel ferrite (B1171679) (NiFe₂O₄) nanoparticles have been synthesized using a co-precipitation method where a solution of sodium hydroxide (B78521) was added to a solution containing ferric chloride and nickel chloride. scielo.brum.edu.my While not directly for this compound, this demonstrates the principle of precipitating multiple cations.

Chemical Precipitation: This technique involves the reaction of soluble precursors to form an insoluble product. Nickel(II) phosphate heptahydrate can be obtained as a pale green, flocculent precipitate by adding disodium (B8443419) hydrogen phosphate (Na₂HPO₄) to a nickel salt solution. chemicalbook.com The net ionic equation for this precipitation is: 3Ni²⁺(aq) + 2PO₄³⁻(aq) → Ni₃(PO₄)₂(s). brainly.com The pH of the solution is a critical parameter in this process, as it influences the formation of the precipitate. For example, in the precipitation of nickel species from wastewater, nickel hydroxide begins to precipitate at pH 3 and is completely precipitated at pH 11. journalirjpac.com

MethodNickel PrecursorPhosphate PrecursorPrecipitating AgentResulting Product
Chemical PrecipitationNickel salt solutionDisodium hydrogen phosphate-Nickel(II) phosphate heptahydrate chemicalbook.com
Chemical PrecipitationNickel(II) chlorideSodium phosphate-Solid nickel(II) phosphate brainly.com

Chemical Bath Deposition Approaches

Chemical Bath Deposition (CBD) is a technique used to deposit thin films of materials onto a substrate from a solution. This method is based on the controlled precipitation of the desired compound from a solution of its constituents. nanotechunn.com The process requires the ionic product of the constituent ions to exceed the solubility product of the compound. nanotechunn.com

For the deposition of nickel-containing films, a solution containing Ni²⁺ ions is used. nanotechunn.com The pH of the solution and the presence of a complexing agent are crucial parameters that control the deposition process. nanotechunn.com While the direct application for this compound is not extensively detailed in the provided results, the principles of CBD for other nickel compounds are relevant. For example, nickel selenide (B1212193) (NiSe) thin films have been deposited using CBD from an aqueous solution containing Ni²⁺ and sodium selenosulfate. nanotechunn.com Similarly, nickel sulfide (B99878) (Ni₄S₃) thin films have been produced by this method. researchgate.net

Reflux and Microwave-Assisted Synthesis

Reflux and microwave-assisted synthesis methods offer ways to accelerate the reaction and control the properties of the resulting this compound.

Reflux Synthesis: This method involves boiling the reaction mixture and condensing the vapors back into the reaction vessel. This allows the reaction to be carried out at a constant temperature for an extended period. Nickel phosphate nanoparticles with a semi-sphere morphology and an average size of approximately 70 nm have been synthesized using a reflux-based route at 90°C for 18 hours. researchgate.net This method is considered cost-effective compared to the hydrothermal method. researchgate.net

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to rapidly heat the reaction mixture. This can lead to shorter reaction times and the formation of unique nanostructures. Amorphous cobalt-doped nickel phosphate with a 3D flower-like microstructure has been successfully obtained by a facile microwave-assisted method followed by thermal treatment. sciopen.com This method has also been used to synthesize mesostructured nickel phosphate and nickel oxide nanoparticles. jim.org.cnmdpi.com The microwave-assisted hydrothermal method has been employed to fabricate binder-free nickel-copper phosphate battery-type electrodes. researchgate.net

MethodTemperature (°C)TimeResulting Product
Reflux9018 hNickel phosphate nanoparticles (~70 nm) researchgate.net
Microwave-Assisted--Amorphous cobalt-doped nickel phosphate sciopen.com
Microwave-Assisted Hydrothermal9012.5 minNickel-copper phosphate electrode researchgate.net

Sonochemical Synthesis Routes

Sonochemical synthesis utilizes the energy of ultrasonic cavitation to induce chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of unique nanomaterials. mdpi.com This method is known for producing smaller particles with controlled morphology and high colloidal stability. mdpi.com

Nickel phosphate-silver phosphate nanocomposites have been synthesized using a sonochemical method followed by calcination. researchgate.net The sonochemical approach has also been used to synthesize various other nanomaterials, including metal oxides and phosphides. researchgate.netucl.ac.uk The power of the ultrasound and the reaction temperature are key parameters that influence the size and properties of the synthesized nanoparticles. mdpi.comnih.gov

Successive Ionic Layer Adsorption and Reaction (SILAR) Techniques

The Successive Ionic Layer Adsorption and Reaction (SILAR) method is a versatile technique for depositing thin films of materials layer by layer. It involves the sequential immersion of a substrate into solutions containing cationic and anionic precursors, with a rinsing step in between each immersion. researchgate.net This cyclic process allows for precise control over the film thickness at the nanoscale. researchgate.netresearchgate.net

Amorphous, hydrous nickel phosphate thin films have been prepared using the SILAR method on stainless steel substrates. researchgate.net The process involves alternately immersing the substrate in solutions containing nickel ions and phosphate ions. researchgate.net The properties of the resulting films, such as their specific surface area, can be tuned by varying the atomic ratio of the precursors. researchgate.net The SILAR method has also been successfully used to synthesize other phosphate compounds and metal sulfides. researchgate.netmrs-k.or.krmdpi.comresearchgate.net

SILAR Process Steps
1. Immersion of the substrate in a cationic precursor solution (e.g., containing Ni²⁺ ions).
2. Rinsing the substrate with a solvent (e.g., deionized water) to remove excess ions.
3. Immersion of the substrate in an anionic precursor solution (e.g., containing PO₄³⁻ ions).
4. Rinsing the substrate with a solvent to remove unreacted ions and byproducts.
These steps constitute one SILAR cycle, which is repeated to achieve the desired film thickness. researchgate.net

Advanced Fabrication Strategies

Modern materials science employs sophisticated techniques to create nickel(II) phosphate hydrates with tailored architectures and enhanced functionalities. These advanced strategies move beyond simple precipitation, offering greater control over the final product's physical and chemical properties.

Self-templating is an innovative strategy for creating hollow or complex nanostructures without the need for pre-synthesized hard templates. This method often involves the use of a sacrificial template that is formed in situ and then removed or transformed during the reaction.

One approach involves using nickel glycerate particles as sacrificial templates. researchgate.net Through a two-step phosphoric acid-assisted solvothermal process, amorphous nickel phosphate-based nanotubes can be self-assembled into two-dimensional (2D) crumpled sheet-like architectures. researchgate.net The transformation is believed to occur via a "self-deconstruction-self-weaving" mechanism. researchgate.net

Another self-templating technique utilizes colloidal particles to create hollow one-dimensional (1D) metal phosphate structures. researchgate.net For instance, different volumes of triethyl phosphate have been used in a self-templated method to synthesize various forms of nickel phosphate. researchgate.net The resulting materials, when analyzed with Scanning Electron Microscopy (SEM), revealed the formation of microflower structures, while X-ray diffraction (XRD) analysis indicated an amorphous structure. researchgate.net

Template/MethodPrecursorsResulting MorphologyReference
Sacrificial Nickel Glycerate ParticlesNickel Glycerate, Phosphoric Acid2D Crumpled Sheet-like Architectures of Nanotubes researchgate.net
Colloidal Particle TemplatingNickel Nitrate, Triethyl Phosphate, EthanolMicroflower Structures researchgate.net

Electrodeposition is a versatile technique for producing coatings and thin films of nickel-phosphorus materials. uctm.edu This method involves the electrochemical reduction of nickel ions and a phosphorus source onto a conductive substrate. The properties of the deposited material are highly dependent on the electrolyte composition, pH, temperature, and applied current or potential. uctm.edunist.gov

Two primary mechanisms are considered for Ni-P electrodeposition: a direct and an indirect mechanism. uctm.edu In the direct mechanism, nickel ions and the phosphorus source (e.g., sodium hypophosphite) are reduced simultaneously and independently. uctm.edu The indirect mechanism involves the reduction of the phosphorus source to phosphine, which then reacts with nickel ions. researchgate.net

Phosphites are often a satisfactory source of phosphorus for the electrodeposition process, which is typically carried out in acidic solutions with a pH between 0.5 and 2.0. nist.gov The use of a pulse current instead of a direct current has been shown to substantially enhance both the phosphorus content in the deposit and the current efficiency, particularly at low duty cycles. researchgate.net This improvement is attributed to the recovery of ion concentrations at the electrode surface during the off-time of the pulse. researchgate.net

Phosphorus SourceElectrolyte TypeKey FindingReference
Sodium HypophosphiteSulphate-chloride, Chloride, SulfamateThe deposition mechanism is a mix of chemical and electrochemical processes. uctm.edu uctm.edu
Phosphorous AcidWatts bath, Cobalt chloride solutionA low pH (0.5-2.0) is necessary for the successful electroreduction of the phosphite. nist.gov nist.gov
Phosphorous AcidNickel Sulfamate bathPulse current plating improves phosphorus content and current efficiency. researchgate.net researchgate.net

The vast compositional and process parameter space in materials synthesis presents a significant challenge for discovering new materials. mpg.de Automated synthesis platforms, or "self-driving laboratories," offer a solution by streamlining experiments, improving reproducibility, and enabling high-throughput exploration. rsc.orgresearchgate.net

These platforms, such as the Chemputer, can manage multiple reactants, control key physicochemical parameters like temperature and stirring rates, and execute complex synthesis protocols with high precision. mpg.dersc.org This automation is particularly advantageous for systematically exploring phase diagrams of materials like transition metal phosphates (TMPs). rsc.org For example, an automated platform was used to synthesize M-struvite (NH₄MPO₄·6H₂O) and M-phosphate octahydrate (M₃(PO₄)₂·8H₂O), where M can be Ni²⁺ or Co²⁺. rsc.org The system revealed non-obvious correlations in the crystallization process and enhanced reproducibility compared to manual synthesis. rsc.org

By integrating automated wet-chemical synthesis with machine learning algorithms, such as a Sequential Learning App for Materials Discovery (SLAMD), researchers can accelerate the discovery of novel materials like high-entropy metal phosphates (HEMPs). mpg.dechemrxiv.org This data-driven approach successfully predicted and experimentally validated a novel Co₀.₃Ni₀.₃Fe₀.₂Cd₀.₁Mn₀.₁ phosphate octahydrate phase, demonstrating the efficiency of combining automation with predictive modeling. mpg.dechemrxiv.org

Platform/MethodFocusKey OutcomeReference
ChemputerExploration of phase diagrams for Ni/Co phosphatesEnhanced reproducibility and traceability, revealing complex crystallization correlations. rsc.org rsc.org
Chemputer with SLAMDHigh-throughput discovery of High-Entropy Metal PhosphatesSuccessful prediction and synthesis of a novel multi-metal phosphate octahydrate. mpg.dechemrxiv.org mpg.dechemrxiv.org

Control over Morphology and Nanostructure during Synthesis

Controlling the morphology of this compound at the nano- and microscale is crucial for optimizing its performance in various applications. The shape and size of the particles influence properties such as surface area, catalytic activity, and electrochemical behavior.

The synthesis of nickel phosphate nanoparticles with controlled size and shape has been achieved through various methods, often employing templates or specific solvent conditions.

Microwave-assisted hydrothermal synthesis using quaternary ammonium bases as templates is one effective approach. researchgate.net For instance, spherical nickel phosphate crystals with an average diameter of 80 nm have been successfully synthesized using tetrapropylammonium (B79313) hydroxide as a template. researchgate.net The use of (2-hydroxyethyl) trimethylammonium hydroxide as a template, combined with the addition of ethylene (B1197577) glycol, resulted in nanoparticles with an average size of 55 nm. researchgate.net Another study demonstrated the synthesis of star-like and spherical nickel nanoparticles by chemical reduction using different molar ratios of hydrazine (B178648) hydrate as a reducing agent. ijtrd.com A change in the molar ratio of the reducing agent led to a morphological shift from star-like (70-90 nm) to spherical (50-80 nm) particles. ijtrd.com

Synthesis MethodTemplate/ReagentResulting MorphologyAverage SizeReference
Microwave-assisted hydrothermalTetrapropylammonium hydroxideSpherical nanoparticles80 nm researchgate.net
Microwave-assisted hydrothermal(2-hydroxyethyl) trimethylammonium hydroxide, Ethylene glycolNanoparticles55 nm researchgate.net
Chemical ReductionHydrazine hydrate (10:1 ratio)Star-like nanoparticles70-90 nm ijtrd.com
Chemical ReductionHydrazine hydrate (15:1 ratio)Spherical nanoparticles50-80 nm ijtrd.com

Two-dimensional (2D) nanostructures like nanosheets and nanoflakes offer a high surface-area-to-volume ratio, which is highly beneficial for applications in catalysis and sensing.

Ultrathin nickel-cobalt (B8461503) phosphate 2D nanosheets have been synthesized via a simple one-step hydrothermal method. nih.govresearchgate.net The morphology and structure of these nanomaterials were found to be dependent on the ratio of nickel to cobalt precursors. nih.govresearchgate.net The thinnest nanosheets, which exhibited the best electrocatalytic activity for glucose oxidation, were achieved with a Ni/Co ratio of 2:5. nih.govresearchgate.net

A foam synthesis approach has been developed to create 2D nanoflakes of mesoporous nickel/nickel(II) hydroxide. mdpi.com This method utilizes a dual-template system consisting of a self-assembled surfactant thin film and hydrogen bubbles generated by a reducing agent (sodium borohydride). mdpi.com The hydrogen gas produced exfoliates and fragments the deposited catalyst layers, resulting in amorphous, mesoporous 2D nanoflakes with a very high specific surface area of 165 m²/g. mdpi.comresearchgate.net Additionally, hydrothermal synthesis methods have been shown to produce microplate structures of nickel phosphate. researchgate.net

Synthesis MethodKey Reagents/TemplatesResulting MorphologyKey FeatureReference
One-step hydrothermalNickel and Cobalt precursorsUltrathin 2D NanosheetsMorphology dependent on Ni/Co ratio. nih.govresearchgate.net nih.govresearchgate.net
Foam SynthesisSurfactant thin-film, Sodium borohydride (B1222165)Mesoporous 2D NanoflakesHigh specific surface area (165 m²/g). mdpi.comresearchgate.net mdpi.comresearchgate.net
Self-templatedNickel nitrate, Triethyl phosphateMicroflower StructuresAmorphous structure. researchgate.net researchgate.net

Formation of Microflower and Hollow Structures

The controlled synthesis of this compound with specific, complex morphologies like microflowers and hollow structures is a significant area of materials science research. These architectures are not merely aesthetic but offer enhanced properties, such as high surface area and unique reactive sites, which are beneficial for applications in catalysis and energy storage.

Flower-like microstructures of nickel phosphate have been successfully synthesized using chemical reduction methods. In one approach, these structures, with an average diameter of 1–2 μm, are formed from sword-like nanopetals that grow radially from a central core. researchgate.net This intricate assembly highlights the ability to direct crystal growth into complex, hierarchical arrangements.

The fabrication of hollow structures often involves more complex, multi-step procedures. A notable method is the use of a template-based, controllable etching process. For instance, bimetal phosphate nanocages with a hollow interior have been constructed. acs.org This process typically involves coating a template material and then selectively etching it away to leave a hollow phosphate shell. acs.org Such precise control over the material's architecture at the nanoscale is a testament to the advancements in synthetic chemistry. acs.org

Influence of Reaction Parameters on Material Formation

The final characteristics of this compound are highly sensitive to the conditions under which it is synthesized. Parameters such as temperature, pH, and the concentration and ratio of reactants play a critical role in determining the crystal structure, phase purity, and morphology of the resulting material.

Temperature: The reaction temperature significantly impacts the synthesis process. Hydrothermal methods, for example, rely on elevated temperatures to drive the crystallization of products like nickel phosphate hydrate microplates. researchgate.net Studies have shown that varying the hydrothermal reaction temperature can alter the resulting microstructure. researchgate.net Similarly, the crystallization temperature in microwave-hydrothermal synthesis is a key factor that is investigated to control the formation of microporous nickel phosphate frameworks. researchgate.net For instance, in the synthesis of nickel hydrogenphosphate hydrates via a wet chemical method at 96°C, the initial amorphous precipitate transforms into crystalline Ni₃(PO₄)₂·8H₂O over time. researchgate.net

pH of the Solution: The pH of the reaction medium is a crucial parameter that influences the morphology of the synthesized nickel phosphate. The use of additives like sodium hydroxide (NaOH) to control the pH can lead to the formation of various nanostructures. researchgate.net For example, adjusting the pH from 6 to 12 has been shown to result in the formation of a wool-like nanostructure composed of chain-like nanoparticles. researchgate.net Investigations into the synthesis of microporous nickel phosphate have also highlighted the nature of the base used and the resulting pH as significant variables. researchgate.net In some syntheses, the pH needs to be carefully controlled; for example, adjusting it to 8.5 is a necessary step in the formation of certain benzotriazinone precursors which can be used in subsequent reactions. wikipedia.org The effect of pH can be highly specific, with different morphologies or phases being favored in distinct pH ranges. utm.mynih.gov

Reactant Concentration and Ratios: The molar ratio of the reactants is another fundamental parameter that governs the synthetic outcome. In the synthesis of nickel hydrogenphosphate hydrates, the molar ratio of phosphoric acid to nickel oxide (H₃PO₄/NiO) determines the final product. researchgate.net For example, at a specific reactant quantity, a molar ratio of 3 to 4 leads to the formation of Ni₃(PO₄)₂·8H₂O, whereas a ratio of 5 to 6 results in NiHPO₄·3/2H₂O. researchgate.net The concentration of nickel ions can also influence the incorporation of other species into the final structure, as seen in the synthesis of nickel-substituted calcium phosphates. conicet.gov.ar

The following table summarizes the influence of various reaction parameters on the synthesis of this compound and related structures.

ParameterEffectResulting Structure/PhaseReference
Temperature Varied during hydrothermal synthesisAlters microstructure of NiPh microplates researchgate.net
pH Controlled using NaOH, varied from 6 to 12Formation of Ni wool-like nanostructures researchgate.net
Reactant Ratio H₃PO₄/NiO molar ratio of 3 to 4Formation of Ni₃(PO₄)₂·8H₂O researchgate.net
Reactant Ratio H₃PO₄/NiO molar ratio of 5 to 6Formation of NiHPO₄·3/2H₂O researchgate.net
Synthesis Method Controllable etching processHollow bimetal (Co/Ni) phosphate nanocages acs.org
Synthesis Method Chemical reductionFlower-like microstructures researchgate.net

This detailed control over the synthesis process allows for the targeted fabrication of this compound materials with tailored properties for specific applications.

Advanced Characterization Techniques for Nickel Ii Phosphate Hydrate Materials

Spectroscopic Analysis Methods

Spectroscopic techniques are instrumental in probing the atomic and molecular level characteristics of nickel(II) phosphate (B84403) hydrate (B1144303).

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in nickel(II) phosphate hydrate. The FTIR spectrum of Ni₃(PO₄)₂·8H₂O exhibits distinct vibrational bands corresponding to the phosphate anions (PO₄³⁻) and water of hydration (H₂O).

The presence of water molecules in the crystal lattice is confirmed by broad absorption bands in the high-frequency region, typically between 3000 and 3600 cm⁻¹, which are assigned to the O-H stretching vibrations (ν(OH)) of the water molecules. kku.ac.thsworldjournal.com Another characteristic band for water is the H-O-H bending vibration (δ(H₂O)), which appears around 1640-1645 cm⁻¹. sworldjournal.com The presence of two distinct bands for deformation vibrations of water molecules (at 1630 and 1580 cm⁻¹) suggests the existence of at least two types of crystallographically non-identical water molecules within the structure. sworldjournal.com

The phosphate group vibrations are observed in the lower frequency "fingerprint" region. The characteristic vibrations of the PO₄³⁻ tetrahedron include asymmetric and symmetric stretching and bending modes. A strong, broad band associated with the P-O stretching vibrations is typically observed around 1000-1100 cm⁻¹. electrochemsci.org Specifically, bands in the region of 1080-980 cm⁻¹ are attributed to the stretching vibrations of the phosphate anion. sworldjournal.com Additional bands related to P-O bending vibrations can be found at lower wavenumbers, such as in the 580-510 cm⁻¹ range. sworldjournal.com

Table 1: Characteristic FTIR Bands for this compound
Wavenumber (cm⁻¹)AssignmentReference
3600-3000O-H Stretching (ν(OH)) of H₂O kku.ac.thsworldjournal.com
1645-1640H-O-H Bending (δ(H₂O)) sworldjournal.com
1630 and 1580δ(H₂O) indicating non-identical water molecules sworldjournal.com
1100-980P-O Stretching of PO₄³⁻ sworldjournal.comelectrochemsci.org
580-510P-O Bending of PO₄³⁻ sworldjournal.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR analysis, particularly for the symmetric vibrations of the phosphate group. In the Raman spectra of this compound, a broad band corresponding to the ν(OH) vibrations of crystallization water is observed in the 2800-3600 cm⁻¹ region. sworldjournal.com A low-intensity peak for the δ(H₂O) bending vibration appears around 1640-1645 cm⁻¹. sworldjournal.com

The vibrations of the phosphate anion are evident in the 850-1100 cm⁻¹ range. sworldjournal.com The Raman spectrum of Ni₃(PO₄)₂ shows characteristic peaks that can be used to identify the material. researchgate.net The technique is also sensitive to the presence of different phases and can be used to monitor the transformation of this compound upon heating.

Table 2: Characteristic Raman Bands for this compound
Wavenumber (cm⁻¹)AssignmentReference
3600-2800ν(OH) of H₂O sworldjournal.com
1645-1640δ(H₂O) sworldjournal.com
1100-850Vibrations of PO₄³⁻ sworldjournal.com

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is used to confirm the presence of Ni, P, and O and to determine their oxidation states.

The high-resolution XPS spectrum of Ni 2p typically shows two main peaks, Ni 2p₃/₂ and Ni 2p₁/₂, which are characteristic of the Ni²⁺ state. researchgate.net For instance, binding energies for Ni 2p₃/₂ are observed at approximately 855.3 eV and for Ni 2p₁/₂ at around 873.3 eV. researchgate.net These main peaks are often accompanied by satellite peaks, which are also a signature of the Ni²⁺ oxidation state. researchgate.net

The P 2p spectrum exhibits a peak corresponding to the phosphate group. The binding energy for P 2p is typically found around 132.2 eV to 133.4 eV, which is consistent with the P-O bond in a phosphate environment. researchgate.net The O 1s spectrum can be deconvoluted into multiple peaks, representing oxygen in the phosphate group (P-O) and in the water molecules. acs.org

Table 3: Typical XPS Binding Energies for this compound
ElementOrbitalBinding Energy (eV)Reference
Nickel (Ni)2p₃/₂~855.3 researchgate.net
Nickel (Ni)2p₁/₂~873.3 researchgate.net
Phosphorus (P)2p132.2 - 133.4 researchgate.net
Oxygen (O)1s~531.71 (P-O) acs.org

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy provides information about the electronic transitions within the material and allows for the determination of the optical band gap. This compound nanoparticles exhibit good absorbance features in the UV-Visible range. colab.ws

The optical energy band gap of Ni₃(PO₄)₂ can be determined from the absorption spectrum. Studies have reported optical energy band gap values ranging from 1.58 eV to 2.2 eV for nickel phosphate nanoparticles prepared under different conditions. colab.ws These values indicate that this compound has potential applications in optical and electrochemical devices. colab.ws The absorption spectra of Ni(II) aqueous solutions show characteristic bands that can be attributed to d-d electronic transitions of the Ni²⁺ ion. researchgate.net

Table 4: Optical Properties of this compound
PropertyValueReference
Optical Energy Band Gap1.58 - 2.2 eV colab.ws

Structural and Morphological Investigations

These techniques are crucial for understanding the crystalline nature and the physical shape and size of the this compound particles.

X-ray Diffraction (XRD) for Phase Identification and Crystalline Aspects

X-ray diffraction (XRD) is the primary technique used to identify the crystalline phase and determine the crystal structure of this compound. The XRD pattern of as-synthesized this compound consists of a series of diffraction peaks that are characteristic of its specific crystal lattice.

Numerous studies have confirmed that Ni₃(PO₄)₂·8H₂O crystallizes in a monoclinic system. kku.ac.thelectrochemsci.org The diffraction peaks in the experimental XRD pattern are indexed according to the standard diffraction data from the Joint Committee on Powder Diffraction Standards (JCPDS) or the Powder Diffraction File (PDF). For Ni₃(PO₄)₂·8H₂O, the standard pattern is often referenced as PDF #33-0951. kku.ac.thelectrochemsci.org The XRD patterns show that the synthesized samples are well-crystallized and pure, with all detectable peaks corresponding to the monoclinic structure of Ni₃(PO₄)₂·8H₂O. kku.ac.thelectrochemsci.org Some studies also report the space group as I2/m or P2₁/a. kku.ac.thresearchgate.net The average crystallite size of the nanoparticles can also be calculated from the broadening of the XRD peaks using the Scherrer formula. researchgate.net

Table 5: Crystallographic Data for Nickel(II) Phosphate Octahydrate
ParameterValueReference
Crystal SystemMonoclinic kku.ac.thelectrochemsci.org
Space GroupI2/m or P2₁/a kku.ac.thresearchgate.net
Standard PDF Card#33-0951 kku.ac.thelectrochemsci.org

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface morphology of this compound. This analysis reveals details about the material's particle shape, size, and how the particles are aggregated.

Research has shown that this compound can exhibit various morphologies depending on the synthesis conditions. For instance, hydrothermally synthesized this compound has been observed to form plate-like microstructures. researchgate.net The reaction time during hydrothermal synthesis can also influence the microstructure of the resulting material. researchgate.net In some cases, the material appears as flocculus-like spheres with very small grain sizes. researchgate.net

When used as a component in composite materials, the morphology can be influenced by the substrate. For example, when deposited on nickel foam, it can form as microplates. researchgate.net The morphology of this compound can also be intentionally modified. For example, the addition of surfactants during synthesis can lead to phase transitions and changes in the material's structure.

The table below summarizes the different morphologies of this compound observed under various synthesis conditions.

Synthesis MethodObserved MorphologyReference
HydrothermalPlate-like microstructures researchgate.net
Hydrothermal (varying time)Varied microstructures researchgate.net
Thermolysis of nickel phthalate (B1215562) polymerFlocculus-like spheres researchgate.net
Hydrothermal on Ni-foamMicroplates researchgate.net

Transmission Electron Microscopy (TEM) for Nanoscale Features

Transmission Electron Microscopy (TEM) provides a deeper look into the nanoscale features of this compound, revealing details about its internal structure, crystallinity, and the distribution of elements at a very high resolution.

TEM analysis can confirm the successful synthesis of this compound nanostructures and provide information on their size and shape. For example, TEM has been used to characterize flocculus-like spheres of nickel hydroxy hydrate with grain sizes around 7 nm. researchgate.net It can also reveal the morphology of composites, such as the flake-like microstructure of Ni, Co Hydroxide (B78521).

High-resolution TEM (HRTEM) can even show the formation of new phases on the surface of the material during electrochemical processes. For instance, HRTEM has been used to illustrate the formation of a NiOOH phase on the surface of a this compound-based heterostructure.

The table below highlights some key findings from TEM analysis of this compound materials.

Analysis TechniqueKey FindingReference
TEMCharacterization of flocculus-like spheres (7 nm grain size) researchgate.net
TEMObservation of flake-like microstructure in Ni, Co Hydroxide
HRTEMFormation of NiOOH phase on heterostructure surface

Elemental Mapping and Energy-Dispersive X-ray Spectroscopy (EDX/EDS)

Elemental Mapping and Energy-Dispersive X-ray Spectroscopy (EDX or EDS) are techniques used to determine the elemental composition of a material and the distribution of those elements. wikipedia.orgjeol.comthermofisher.com When a sample is bombarded with an electron beam, it emits X-rays with energies characteristic of the elements present. wikipedia.org By analyzing these X-rays, a map of the elemental distribution can be created. jeol.com

In the study of this compound, EDX is used to confirm the presence and uniform distribution of nickel, phosphorus, and oxygen. This is crucial for verifying the successful synthesis of the compound and for understanding the composition of composite materials. For example, in a this compound/graphene foam composite, EDX can show the distribution of Na, Ni, P, and O.

EDX is also valuable for analyzing changes in elemental composition after electrochemical testing. For instance, after testing a Ni(OH)₂/CC electrode, EDX can reveal the presence of new elements from the electrolyte, such as Na and Cl, on the electrode surface. mdpi.com

The table below provides examples of how EDX is used in the characterization of this compound materials.

MaterialElements Detected by EDXPurpose of AnalysisReference
This compoundNi, P, OConfirmation of synthesis
NaNi₄(PO₄)₃/GF compositeNa, Ni, P, OAnalysis of elemental distribution
Ni(OH)₂/CC electrode (post-testing)Na, ClDetection of electrolyte elements mdpi.com

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated over time. stackexchange.com This is particularly useful for studying the thermal stability and decomposition of this compound.

TGA can be used to determine the water content in the hydrated form of the compound. As the material is heated, it loses water molecules, resulting in a measurable weight loss. This allows for the determination of the number of water molecules in the hydrate. stackexchange.com For example, TGA can distinguish between a monohydrate and a hexahydrate of ammonium (B1175870) nickel phosphate. google.com

TGA can also reveal the decomposition process of the compound at higher temperatures. For instance, TGA has been used to study the thermolysis of nickel phthalate polymer to form nickel hydroxy hydrate nanostructures. researchgate.net The decomposition products can be further analyzed using techniques like mass spectrometry (TGA-MS). osti.gov

The table below summarizes the applications of TGA in the study of this compound.

ApplicationInformation ObtainedReference
Determination of water contentNumber of water molecules in the hydrate stackexchange.comgoogle.com
Study of thermal decompositionDecomposition temperature and products researchgate.netosti.gov
Analysis of composite materialsThermal stability of the composite researchgate.net

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques used to study the thermal properties of materials by measuring the temperature difference (DTA) or the difference in heat flow (DSC) between a sample and a reference material as they are heated or cooled. innovatechlabs.comlabcompare.comnetzsch.comresearchgate.net These methods can identify phase transitions, such as melting and crystallization, as well as chemical reactions. labcompare.comnetzsch.comnih.gov

In the context of this compound, DTA and DSC can be used to investigate its thermal stability and any phase changes that occur upon heating. For example, DTA can be used in conjunction with TGA to analyze the decomposition of the compound and identify the temperatures at which different thermal events occur.

While specific DTA/DSC data for this compound is not extensively detailed in the provided context, the general principles of these techniques are applicable. They can provide valuable information about the material's thermal behavior, which is important for understanding its stability and potential applications at elevated temperatures.

Electrochemical Characterization Methodologies (excluding specific performance values)

The electrochemical behavior of this compound is often investigated using a variety of techniques to understand its potential for applications such as supercapacitors and electrocatalysis. researchgate.netelsevierpure.com These methods probe the material's redox reactions, charge storage mechanisms, and charge transfer kinetics without focusing on specific performance metrics like capacitance or energy density.

Cyclic Voltammetry (CV) is a fundamental technique used to study the redox behavior of the material. mdpi.com By cycling the potential of an electrode made from this compound and measuring the resulting current, researchers can identify the oxidation and reduction peaks that correspond to the Faradaic reactions of the nickel ions. researchgate.net The shape of the CV curve can also provide insights into the charge storage mechanism.

Galvanostatic Charge-Discharge (GCD) is another common technique where the electrode is charged and discharged at a constant current. The resulting voltage profile over time provides information about the capacitive behavior of the material.

Electrochemical Impedance Spectroscopy (EIS) is used to study the charge transfer resistance and ion diffusion processes within the electrode. mdpi.com By applying a small AC voltage at different frequencies and measuring the impedance, a Nyquist plot is generated. This plot can be modeled to determine key parameters like the solution resistance and the charge transfer resistance at the electrode-electrolyte interface.

The table below lists the common electrochemical characterization techniques and the information they provide for this compound.

TechniqueInformation Obtained
Cyclic Voltammetry (CV)Redox behavior, Faradaic reactions
Galvanostatic Charge-Discharge (GCD)Capacitive behavior
Electrochemical Impedance Spectroscopy (EIS)Charge transfer resistance, ion diffusion

Magnetic Investigation Methodologies

The magnetic properties of nickel(II) phosphate materials are a subject of significant research interest, stemming from the diverse magnetic behaviors exhibited by compounds containing the paramagnetic Ni²⁺ ion. The specific arrangement of these ions within the crystal lattice, their coordination environments, and the mediating role of phosphate and hydrate groups give rise to complex magnetic phenomena. Advanced characterization techniques are essential to probe these properties, revealing details about magnetic ordering, spin interactions, and the local electronic environment of the nickel centers. The primary methods employed include magnetic susceptibility measurements, neutron diffraction, and electron paramagnetic resonance spectroscopy.

Magnetic susceptibility measurements are fundamental for characterizing the bulk magnetic response of nickel(II) phosphate hydrates to an applied magnetic field. These studies typically involve measuring the magnetization as a function of temperature and field strength. For instance, investigations into nickel(II) phosphate octahydrate (Ni₃(PO₄)₂·8H₂O) have shown that the material behaves as a paramagnetic substance at lower temperatures, such as 223 K. researchgate.net The magnetic behavior of such materials often follows the Curie-Weiss law, where the magnetic susceptibility decreases with increasing temperature. ias.ac.in

From these measurements, key parameters like the paramagnetic Curie temperature (θp) and the Curie constant (C) can be derived, providing insight into the nature and strength of magnetic interactions. Research on a nano-crystallite form of Ni₃(PO₄)₂·8H₂O determined the paramagnetic Curie temperature to be 34.77 K and the Curie constant to be 9.11 x 10⁻³. researchgate.net The positive value of the Curie temperature suggests the presence of ferromagnetic interactions, although long-range ordering may be complex.

Table 1: Magnetic Parameters for this compound from Susceptibility Data

ParameterValueCompoundReference
Magnetic Susceptibility (at 223 K)4.66 x 10⁻⁵Ni₃(PO₄)₂·8H₂O researchgate.net
Paramagnetic Curie Temperature (θp)34.77 KNi₃(PO₄)₂·8H₂O (nanomaterial) researchgate.net
Curie Constant (C)9.11 x 10⁻³Ni₃(PO₄)₂·8H₂O (nanomaterial) researchgate.net

For determining the precise magnetic structure, particularly in the ordered state at low temperatures, neutron diffraction is an indispensable tool. researchgate.net While detailed studies on the hydrated forms are less common, extensive research on anhydrous nickel(II) orthophosphate (Ni₃(PO₄)₂) provides a clear example of the insights gained from this technique. Neutron diffraction studies on powdered samples of Ni₃(PO₄)₂ revealed a three-dimensional antiferromagnetic ordering at a Néel temperature (Tₙ) of approximately 17.1 K. researchgate.net

Table 2: Magnetic Structure Details for Anhydrous Ni₃(PO₄)₂ from Neutron Diffraction

PropertyFindingTechniqueReference
Magnetic Ordering Temperature (Tₙ)~17.1 KNeutron Diffraction, Specific Heat researchgate.net
Overall Magnetic StructureAntiferromagneticNeutron Diffraction researchgate.net
Intra-unit InteractionsFerromagnetic interactions within Ni₃O₁₄ trimersNeutron Diffraction researchgate.net
Inter-unit InteractionsAntiferromagnetic coupling between trimersNeutron Diffraction researchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy serves as another powerful probe, offering detailed information about the local environment of the paramagnetic Ni(II) ions. ijettjournal.org EPR is sensitive to the electronic spin state of the Ni²⁺ ion (S=1) and its interaction with its immediate surroundings. This technique can reveal the coordination geometry and symmetry of the nickel site and quantify the magnetic anisotropy through the determination of g-factors and zero-field splitting (ZFS) parameters. ijettjournal.orgrsc.org In systems where Ni(II) is doped into a host lattice, EPR can identify the specific location of the impurity ion. ijettjournal.org Although specific EPR data for this compound is not extensively detailed in the search results, the technique is broadly applied to study paramagnetic nickel centers in various coordination compounds and materials, including phosphate-based systems. pnas.orgnih.gov

Applications in Electrochemical Systems

Electrochemical Energy Storage Devices

Nickel(II) phosphate (B84403) hydrate (B1144303) is extensively investigated as an electrode material in various energy storage systems, owing to its high theoretical specific capacitance, distinct redox activity, and structural stability.

Nickel(II) phosphate hydrate has emerged as a compelling candidate for supercapacitor electrodes, demonstrating the ability to store significant amounts of charge. Researchers have explored various synthesis methods to optimize its morphology and, consequently, its electrochemical performance.

For instance, nickel phosphate hydrate deposited on nickel foam using a hydrothermal method has exhibited a remarkable areal capacitance of 6333.33 mF cm⁻² at a current density of 10 mA cm⁻². oregonstate.edu This material, with a stacked micro-sheet-like structure, also showed an energy density of 316.67 µWh cm⁻² and maintained approximately 89% of its initial capacitance after 1000 charge-discharge cycles. oregonstate.edu The charge storage kinetics in this case were found to be diffusion-driven. oregonstate.edu

In another study, amorphous NiHPO₄·3H₂O synthesized via a chemical precipitation method delivered a high specific capacity of about 2191 F g⁻¹ at 0.5 A g⁻¹. researchgate.net This material, composed of nano-scale microspheres, also demonstrated good cycling stability, retaining 101% of its initial capacitance after 500 cycles in an asymmetric capacitor setup. researchgate.net The energy density and power density were reported to be as high as 112 Wh kg⁻¹ and 501 W kg⁻¹, respectively, highlighting the potential of amorphous nickel phosphate in high-performance energy storage. researchgate.net

Furthermore, Ni₂(OH)₁₂(H₂O)₆][(HPO₄)₈(PO₄)₄]·12H₂O nanorods synthesized through a one-pot hydrothermal reaction have been successfully used in flexible all-solid-state supercapacitors. researchgate.net These devices achieved a maximum volumetric energy density of 0.446 mWh cm⁻³ and a maximum power density of 44.1 mW cm⁻³, along with excellent mechanical flexibility and cycling stability over 5000 cycles. researchgate.net

The electrochemical properties of nickel phosphate can be further enhanced by creating composite materials. For example, sono-chemically synthesized carbon nanotubes-nickel phosphate nanocomposites have shown excellent energy density. acs.org

Electrochemical Performance of this compound-Based Supercapacitors
MaterialSynthesis MethodSpecific CapacitanceCurrent DensityEnergy DensityPower DensityCycling StabilityReference
Nickel phosphate hydrate on Ni foamHydrothermal6333.33 mF cm⁻²10 mA cm⁻²316.67 µWh cm⁻²-~89% after 1000 cycles oregonstate.edu
Amorphous NiHPO₄·3H₂OChemical Precipitation2191 F g⁻¹0.5 A g⁻¹112 Wh kg⁻¹501 W kg⁻¹101% after 500 cycles researchgate.net
Ni₂(OH)₁₂(H₂O)₆][(HPO₄)₈(PO₄)₄]·12H₂O nanorodsHydrothermal--0.446 mWh cm⁻³44.1 mW cm⁻³>5000 cycles researchgate.net
Ni₃(PO₄)₂·8H₂O/NFHydrothermal1552 F g⁻¹ (301.8 mAh g⁻¹)5 mA cm⁻²--84% after 10,000 cycles acs.org

Beyond supercapacitors, this compound is also a promising electrode material for batteries, valued for its high theoretical capacity. echemi.com Its performance as a battery electrode is often evaluated in hybrid systems or as a component in more complex battery chemistries.

Research has shown that nickel phosphate-based materials can be suitable for battery manufacturing due to their potential for high energy density and long cycle life. echemi.com The ability to control the morphology and structure of nickel phosphate through various synthesis conditions allows for the enhancement of battery performance and stability. echemi.com

Amorphous nickel phosphate has been identified as a material with great potential for energy storage applications in batteries. researchgate.net The amorphous structure can help to ease volume expansion during charge and discharge cycles, leading to improved cycle performance. researchgate.net

To bridge the gap between supercapacitors and batteries, hybrid energy storage devices, often called "supercapatteries," have been developed. These systems aim to combine the high power density of supercapacitors with the high energy density of batteries. This compound is a key material in this area.

A hybrid supercapacitor device fabricated with nickel phosphate hydrate on nickel foam as one of the electrodes demonstrated 94.44% capacitance retention after 5000 cycles. oregonstate.edu Another hybrid device, a supercapattery with a Ni₃(PO₄)₂·8H₂O/NF positive electrode and an activated carbon negative electrode, offered a high specific energy of 33.4 Wh kg⁻¹ at a power of 165.5 W kg⁻¹. acs.org

These findings underscore the versatility of this compound in advanced energy storage solutions, where it can contribute to devices with both high power and high energy capabilities. oregonstate.eduacs.orgechemi.com

The charge storage mechanism in this compound electrodes primarily involves Faradaic reactions, which are characteristic of pseudocapacitive materials. These reactions are based on the reversible redox transitions of the nickel ions within the phosphate framework.

In an alkaline electrolyte such as potassium hydroxide (B78521) (KOH), the electrochemical reactions at the nickel phosphate electrode surface involve the Ni²⁺/Ni³⁺ redox couple. The chemically stable P-O covalent bond within the phosphate group provides a robust structure for these electrochemical processes. researchgate.net The charge storage kinetics are often found to be diffusion-driven, indicating that the movement of ions within the electrode material plays a crucial role in the charge and discharge process. oregonstate.edu

Electrocatalytic Applications

This compound also exhibits significant potential as an electrocatalyst, particularly for reactions crucial to renewable energy technologies like water splitting.

The oxygen evolution reaction (OER) is a key process in electrochemical water splitting for hydrogen production. Nickel-based phosphates, including Ni₃(PO₄)₂, have been identified as highly active and durable electrocatalysts for the OER in alkaline media. rsc.orgnih.gov

Studies have shown that monoclinic Ni₃(PO₄)₂ exhibits outstanding OER activity, with overpotentials superior to conventional Ni-based oxides (NiO) and phosphides (Ni₂P). rsc.orgnih.gov In fact, its OER-specific activity has been reported to surpass that of the benchmark precious metal catalyst, IrO₂. rsc.org Importantly, Ni₃(PO₄)₂ maintains its OER activity even after 1000 repeated potential cycles, demonstrating excellent long-term durability. rsc.orgnih.gov

The excellent OER performance of nickel-based phosphates is attributed to their favorable electronic orbitals, which strengthen the Ni-O bond and facilitate the adsorption of OER intermediates on the nickel active sites. rsc.orgnih.gov Density functional theory (DFT) calculations have revealed a correlation between shorter Ni-O bond lengths and lower OER overpotentials, providing a design principle for more efficient catalysts. rsc.orgnih.gov

Furthermore, doping nickel phosphate with other transition metals, such as iron, can synergistically enhance its OER activity. Iron-doped nickel phosphate has shown the ability to deliver a current density of 10 mA cm⁻² at an extremely small overpotential of 220 mV in 1 M KOH. acs.org

Electrocatalytic Performance of this compound for OER
CatalystElectrolyteOverpotential @ 10 mA cm⁻²Tafel SlopeDurabilityReference
Monoclinic Ni₃(PO₄)₂Alkaline MediaSuperior to NiO and Ni₂P-Stable after 1000 cycles rsc.orgnih.gov
Iron-doped Nickel Phosphate (Ni:Pi-Fe/NF)1 M KOH220 mV-- acs.org

Oxidation of Organic Molecules (e.g., 5-Hydroxymethylfurfural, Formaldehyde (B43269), Urea)

Nickel phosphate-based materials have demonstrated significant electrocatalytic activity for the oxidation of several key organic molecules. The catalytic mechanism generally relies on the redox couple of Ni(II)/Ni(III). In an alkaline medium, the Ni(II) species on the electrode surface is oxidized to a higher valence state, typically Ni(III) oxyhydroxide (NiOOH), which then acts as the primary oxidizing agent for the organic substrate.

5-Hydroxymethylfurfural (HMF) The electrochemical oxidation of HMF to 2,5-furandicarboxylic acid (FDCA) is a crucial reaction for converting biomass into valuable platform chemicals. While much research focuses on various nickel-based catalysts, the role of the phosphate group has been highlighted for its ability to enhance performance. researchgate.net In nickel-phytic acid hybrids, the coordination between nickel ions and the phosphate groups of phytic acid was found to be instrumental in achieving high selectivity and yield of FDCA. researchgate.net The general mechanism involves the transformation of Ni²⁺ species into high-valence Ni³⁺ species under an applied potential, which then catalyze the HMF oxidation. researchgate.netresearchgate.net Molybdenum sulfide-modified nickel-based catalysts have also been shown to accelerate the in-situ oxidation of Ni²⁺ to NiOOH and Ni³⁺, leading to 100% conversion of HMF and 99% selectivity for FDCA. researchgate.net

Formaldehyde Nickel phosphate has been identified as an effective catalyst for the electrooxidation of formaldehyde in alkaline solutions. researchgate.net Bimetallic electrocatalysts, such as nickel/manganese phosphate on carbon nanofibers (Ni/MnPh-CNFs), have been developed to enhance this activity. researchgate.net The oxidation process is attributed to the formation of the Ni²⁺/Ni³⁺ redox couple on the catalyst's surface. researchgate.net The inclusion of carbon nanofibers and the synergistic effect between nickel phosphate and manganese phosphate help to accelerate electron transfer and improve electrical conductivity, boosting the catalytic performance. researchgate.net

Urea (B33335) Nickel phosphate nanomaterials are effective for the electro-oxidation of urea, a reaction of interest for direct urea fuel cells and wastewater treatment. nih.gov Nanoparticles of Ni₃(PO₄)₂·8H₂O have shown superior electrocatalytic activity towards urea oxidation in alkaline solutions compared to conventional nickel hydroxide-based electrodes. nih.gov The process involves activating the electrode by potential cycling in a potassium hydroxide solution to enrich the surface with Ni(II)/Ni(III) species. nih.gov Supporting these nanoparticles on multi-walled carbon nanotubes (MWCNTs) can further enhance performance by increasing the specific surface area and electrical conductivity, resulting in higher catalytic current and a lower onset potential for urea oxidation. nih.gov

Table 1: Performance of Nickel Phosphate-Based Electrocatalysts in Organic Molecule Oxidation

Target Molecule Catalyst Key Performance Metrics Source(s)
5-Hydroxymethylfurfural Molybdenum sulfide (B99878) modified nickel-based catalyst 100% HMF conversion, 99% FDCA selectivity, Onset potential: 1.27 V researchgate.net
Formaldehyde 80% bimetallic Ni/MnPh-CNFs Enhanced anodic peak current in 0.25 M KOH with 0.01 M formaldehyde researchgate.net
Urea Ni₃(PO₄)₂·8H₂O nanoparticles Superior activity compared to Ni(OH)₂-based electrodes nih.gov

Electrocatalytic Sensing Platforms

The electrocatalytic properties of this compound make it a suitable material for developing nonenzymatic electrochemical sensors. These sensors leverage the direct oxidation of an analyte on the electrode surface, offering a simpler and often more stable alternative to enzyme-based sensors.

Glucose Sensing Three-dimensional nanoporous Ni₃(PO₄)₂·8H₂O nano/microflakes grown directly on nickel foam have been successfully used as a nonenzymatic sensor for glucose. nih.gov This electrode demonstrates exceptional sensitivity and a very low detection limit. nih.gov The sensing mechanism relies on the electrocatalytic oxidation of glucose at the surface of the nickel phosphate flakes in an alkaline medium. Similarly, hydrothermally prepared Ni₃(PO₄)₂·8H₂O thin films have also been investigated for glucose sensing, showing a linear response to increasing glucose concentrations. researchgate.net

pH Sensing The same Ni₃(PO₄)₂·8H₂O/nickel foam electrode developed for glucose sensing has also been applied as a sweat-based pH sensor. It is capable of detecting pH values in the range relevant to human sweat (pH 4 to 7), highlighting its multifunctional capabilities. nih.gov

The broader family of nickel-based materials, including nickel hydroxide, has shown promise for detecting other analytes like phosphate ions, suggesting the potential for developing nickel phosphate-based sensors for various environmental and biological targets. mdpi.com

Table 2: Performance of this compound-Based Electrocatalytic Sensors

Analyte Electrode Material Linear Range Limit of Detection (LOD) Sensitivity Source(s)
Glucose Ni₃(PO₄)₂·8H₂O/NF Not specified 97 nM 24.39 mA mM⁻¹cm⁻² nih.gov
Glucose Ni₃(PO₄)₂·8H₂O thin films 0–12.5 mM Not specified Not specified researchgate.net

Fundamental Electrochemical Performance Assessment

To understand the electrocatalytic and sensing capabilities of this compound, its fundamental electrochemical properties are assessed using various techniques.

Cyclic Voltammetry (CV) Cyclic voltammetry is a primary tool used to investigate the electrochemical behavior of Ni₃(PO₄)₂·8H₂O electrodes. CV scans performed in an alkaline electrolyte like potassium hydroxide (KOH) typically reveal a pair of redox peaks. These peaks correspond to the reversible oxidation and reduction of the nickel centers, specifically the Ni(II) ↔ Ni(III) transition, which is fundamental to its catalytic activity. For instance, activating a Ni₃(PO₄)₂·8H₂O modified electrode often involves repeated potential cycling until these redox peaks become stable, indicating the formation of the active NiOOH layer. nih.gov When an analyte like glucose is introduced, the anodic peak current increases, signifying the electrocatalytic oxidation of the analyte, with the current enhancement being proportional to the analyte's concentration. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) EIS is employed to study the kinetics of charge transfer processes at the electrode-electrolyte interface. The resulting Nyquist plot provides information on the equivalent series resistance (ESR) and, more importantly, the charge-transfer resistance (Rct). A smaller semicircle in the Nyquist plot corresponds to a lower Rct, indicating faster charge transfer kinetics and, typically, better electrocatalytic performance. Studies on nickel phosphate-based materials have shown that modifications, such as creating composites with carbon nanotubes, can significantly lower the Rct, which aligns with observed improvements in catalytic activity. nih.gov

Tafel Plots A Tafel plot is derived from polarization curves and is used to study the kinetics of an electrochemical reaction. The plot of overpotential versus the logarithm of the current density yields a straight line in a specific region, and the slope of this line is the Tafel slope. This slope provides insights into the rate-determining step of the reaction mechanism. While detailed Tafel analysis for the oxidation of organic molecules on Ni₃(PO₄)₂·8H₂O is not extensively reported, this technique is standard for evaluating electrocatalysts. For related materials like nickel phosphides (e.g., Ni₂P) used in the hydrogen evolution reaction (HER), Tafel slopes are routinely calculated to assess their efficiency. researchgate.netresearchgate.net This analysis is equally applicable to understanding the oxidation reactions catalyzed by this compound.

Table 3: List of Chemical Compounds

Compound Name Chemical Formula
This compound Ni₃(PO₄)₂·8H₂O
5-Hydroxymethylfurfural C₆H₆O₃
Formaldehyde CH₂O
Urea CH₄N₂O
2,5-Furandicarboxylic acid C₆H₄O₅
Nickel(II) hydroxide Ni(OH)₂
Nickel(III) oxyhydroxide NiOOH
Potassium hydroxide KOH
Glucose C₆H₁₂O₆
Manganese phosphate Mn₃(PO₄)₂
Nickel phosphide (B1233454) NiₓPᵧ (e.g., Ni₂P)
Phytic acid C₆H₁₈O₂₄P₆

Catalytic Applications Beyond Electrochemistry

Heterogeneous Catalysis in Organic Reactions

Nickel(II) phosphate (B84403) hydrate (B1144303) and related nickel phosphate materials serve as robust solid-phase catalysts, facilitating a variety of organic transformations. Their heterogeneous nature allows for ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry.

Hydrophilic nickel phosphate nanoparticles have been demonstrated as efficient catalysts for transfer hydrogenation reactions. Specifically, they are effective in the reduction of aromatic nitro compounds to their corresponding anilines at room temperature, using sodium borohydride (B1222165) as a hydrogen source. This method provides remarkable yields and high chemoselectivity.

One notable example is the microporous crystalline nickel phosphate VSB-5 (Ni₂₀[(OH)₁₂(H₂O)₆][(HPO₄)₈(PO₄)₄]·12 H₂O), which exhibits basic catalytic character. nih.gov VSB-5 has been identified as a nanoporous hydrogenation catalyst, showcasing its potential in transforming substrates like p-nitrophenol to p-aminophenol. nih.gov The catalytic activity in these systems is often attributed to the highly dispersed nickel species on the phosphate support, which facilitates the adsorption and activation of both the substrate and the hydrogen source.

Table 1: Performance of Nickel Phosphate Catalysts in Hydrogenation Reactions

CatalystSubstrateHydrogen SourceProductConversion/YieldReference
Hydrophilic Nickel Phosphate NanoparticlesNitroarenesSodium BorohydrideAnilinesHigh Yields acs.org
Ni-5/SiO₂-ENNitrobenzene (NB)H₂Aniline (AN)100% Conversion, 99% Selectivity acs.org
Nickel Phosphate VSB-5p-nitrophenolNot specifiedp-aminophenolApplication prospect noted nih.gov

Metal phosphates, including nickel-containing variants, are recognized catalysts for condensation reactions, which are fundamental C-C bond-forming processes in organic synthesis. These reactions, such as the Knoevenagel and aldol (B89426) condensations, benefit from catalysts that possess both acidic and basic sites, a characteristic often found in metal phosphates. mdpi.com

For instance, porous nickel phosphonates have been noted for their catalytic applications, which include condensation reactions. mdpi.com The mechanism in a Knoevenagel condensation typically involves the catalyst activating a compound with an active methylene (B1212753) group, which then undergoes a nucleophilic addition to a carbonyl compound. mdpi.comsigmaaldrich.com While specific data for Nickel(II) phosphate hydrate is sparse, related hydrated nickel salts like nickel(II) fluoride (B91410) tetrahydrate have proven to be highly active, water-tolerant, and thermally stable catalysts for Hantzsch-type condensation reactions, suggesting the potential utility of the phosphate counterpart. mdpi.com These reactions often proceed with high efficiency to produce pharmacologically significant heterocyclic compounds. mdpi.com

Table 2: Nickel-Catalyzed Condensation Reactions

Catalyst TypeReaction TypeSubstratesProduct TypeKey FeaturesReference
Metal PhosphatesKnoevenagel CondensationAldehyde/Ketone + Active Methylene Compoundα,β-unsaturated carbonyl compoundHeterogeneous, acid/base properties mdpi.com
Nickel(II) Fluoride TetrahydrateHantzsch CondensationAromatic aldehyde, dimedone, ammonium (B1175870) acetateHexahydroacridine-1,8-dione derivativesHigh yields, water tolerance, thermal stability mdpi.com

The application of this compound as a direct catalyst in alkylation reactions is not extensively documented in current research literature. While nickel catalysis is a prominent and powerful tool for C-H bond alkylation, including Friedel-Crafts type reactions, these processes typically employ soluble Ni(II) complexes with specialized organic ligands such as spiroBox, pincer ligands, or other nickel salts like Ni(OTf)₂ and Ni(ClO₄)₂. acs.orgrsc.orgrsc.orgnih.gov These systems are adept at activating C-H bonds and coupling them with alkylating agents like alkyl halides or olefins, but they represent a different class of catalyst from the simple inorganic salt, this compound.

Biomimetic Catalysis and Enzyme Mimicry

The structural motifs found in nickel phosphate chemistry are relevant to the active sites of certain metalloenzymes, leading to the development of synthetic models that mimic their function. This field of biomimetic catalysis provides valuable insights into biological mechanisms and offers pathways to novel catalysts.

Dinuclear nickel(II) complexes have been synthesized to serve as functional models for nickel-dependent phosphoesterase enzymes. These enzymes play crucial roles in the hydrolysis of phosphate esters. A synthetic complex, Ni₂(L1)(μ-OAc)(H₂O)₂₂·H₂O, was specifically designed to mimic the function of these metallohydrolases. mdpi.comacs.org In this model, two nickel(II) ions are held in proximity by a ligand scaffold, creating an active site that can bind and hydrolyze phosphoester substrates like bis(2,4-dinitrophenyl)phosphate (BDNPP). mdpi.comacs.org The Fe(III)Ni(II) form of purple acid phosphatase (PAP) is a naturally occurring example of a metallohydrolase that utilizes nickel and maintains catalytic activity, further validating the study of Ni(II)-based models. mdpi.comacs.org

Kinetic studies on these biomimetic nickel complexes provide quantitative measures of their catalytic efficacy. For the hydrolysis of the substrate bis(2,4-dinitrophenyl)phosphate (BDNPP) by the dinickel(II) model complex, Michaelis-Menten kinetics were observed. mdpi.com The catalytic parameters were determined, offering a comparison to the efficiency of the native enzymes they are designed to mimic.

Mechanistic investigations suggest that the hydrolysis reaction proceeds via a nucleophilic attack on the phosphorus center of the substrate. mdpi.comacs.org In the di-Ni(II) model complex, this attack is proposed to be carried out by a terminal hydroxido moiety coordinated to one of the nickel centers. mdpi.comacs.org This mechanism mirrors the proposed pathways in several natural metallophosphoesterases, where a metal-activated hydroxide (B78521) ion acts as the nucleophile. The study of these systems, which bridge homogeneous and heterogeneous catalysis with biochemistry, deepens the understanding of fundamental catalytic processes involving phosphate chemistry.

Table 3: Kinetic Parameters for Phosphoester Hydrolysis by a Biomimetic Dinickel(II) Complex

CatalystSubstratekcat (s-1)Km (mM)Proposed MechanismReference
Ni₂(L1)(μ-OAc)(H₂O)₂₂·H₂Obis(2,4-dinitrophenyl)phosphate (BDNPP)~0.025~10Nucleophilic attack by a terminal hydroxido moiety mdpi.com

Environmental Science and Remediation Applications

Heavy Metal Immobilization

The use of phosphate-containing materials is a recognized strategy for the immobilization of heavy metals in contaminated soils and water. sci-hub.se These methods aim to transform mobile and bioavailable metal contaminants into stable, less soluble forms, thereby reducing their toxicity and potential for migration into groundwater or uptake by plants. sci-hub.sepreprints.org

The immobilization of heavy metals by phosphate (B84403) compounds, including nickel phosphates, involves several key mechanisms, primarily sorption and adsorption. sci-hub.se Sorption is a broader term that encompasses both adsorption (the accumulation of substances on a surface) and absorption (the assimilation of substances into the bulk of a material).

The primary mechanisms include:

Surface Complexation: Heavy metal cations can form complexes on the surface of phosphate-containing materials. preprints.orgpreprints.org This process involves the formation of chemical bonds between the metal ions and functional groups on the adsorbent's surface.

Ion Exchange: In some contexts, heavy metal ions in solution can be exchanged for other cations present in the phosphate material's structure, effectively trapping the contaminant. mdpi.com

Electrostatic Adsorption: The surface of the adsorbent material may carry a charge, attracting oppositely charged metal ions or complexes from the solution. preprints.org

Chemisorption: This involves the formation of a chemical bond between the adsorbate and the adsorbent. Studies on similar systems have shown that the process often follows pseudo-second-order kinetics, which is indicative of chemisorption being the rate-limiting step. nih.govmdpi.com

Research has shown that phosphate can effectively transform heavy metals from a mobilized to a stabilized state through these adsorption processes, limiting their transport and bioavailability in the soil. sci-hub.se The interaction between heavy metals and phosphate groups can lead to the formation of stable, insoluble metal-phosphate complexes on the material's surface. preprints.org

Precipitation is a crucial mechanism for the long-term immobilization of heavy metals using phosphate. sci-hub.se This strategy involves the chemical reaction between soluble heavy metal ions and phosphate anions to form insoluble metal phosphate precipitates. mdpi.com

Direct Chemical Precipitation: The addition of a soluble phosphate source, such as trisodium (B8492382) phosphate, to wastewater containing heavy metals can induce the precipitation of insoluble metal phosphates. purdue.edu Studies have demonstrated that this method is effective for removing various heavy metals. The efficiency of precipitation is influenced by factors such as pH, phosphate concentration, and the specific metals present in the solution. purdue.edunih.gov For instance, near-total cobalt recovery and high nickel recovery (over 85%) have been achieved through phosphate precipitation at a pH of 7.5. nih.gov The resulting sludge containing the metal phosphate precipitates can then be separated from the water.

Microbially Induced Carbonate and Phosphate Precipitation (MICP/MIPP): A more novel and eco-friendly approach is the use of microorganisms to facilitate precipitation. researchgate.netmdpi.com Certain bacteria can produce enzymes, like urease, or solubilize phosphate sources, creating localized conditions that promote the precipitation of metals as carbonates or phosphates. researchgate.netmdpi.com This bioprecipitation process has been shown to be effective for removing heavy metals such as cadmium, copper, lead, and nickel from contaminated soils and water. mdpi.com

Research Findings on Heavy Metal Immobilization by Phosphates
Heavy MetalPhosphate Source/MethodKey FindingReference
Nickel (Ni), Cobalt (Co)Phosphate precipitation from fungal culture filtrateAt pH 7.5, near-total Co recovery and over 85% Ni recovery were achieved. nih.gov
Nickel (Ni), Zinc (Zn)Trisodium Phosphate & Triple Superphosphate (TSP)Phosphate concentration affects removal; lesser amounts of phosphate removed more heavy metals. TSP produced a non-hazardous sludge. purdue.edu
Cadmium (Cd), Nickel (Ni)Microbial Induced Carbonate Precipitation (MICP)After 48 hours, removal rates of 96% for Cd and 89% for Ni were observed from a solution with an initial concentration of 500 mg/L. mdpi.com
Multiple Metals (Pb, Cu, etc.)Phosphate-based bindersThe formation of stable, insoluble metal-phosphate compounds reduces heavy metal leaching. preprints.org

Pollutant Removal from Aqueous Solutions

Nickel(II) phosphate hydrate (B1144303) plays a role in the removal of pollutants from aqueous solutions, either by being the target of removal (as both nickel and phosphate can be pollutants) or by acting as a component in a removal system. Eutrophication, caused by excess phosphate and nitrate (B79036) in water bodies, is a significant environmental concern. nih.govbohrium.com

The removal of nickel and phosphate from wastewater is a critical treatment goal. Research has demonstrated the simultaneous removal of both pollutants. preprints.org In one study, the simultaneous removal efficiency for nickel and phosphate ions was 93.44% and 96.75%, respectively, using nano-zero-valent iron. preprints.org The mechanism suggests that anions like phosphate can increase the available sites for heavy metal adsorption. preprints.org

The adsorption capacity of various materials for nickel and phosphate is a key parameter in designing water treatment systems. The efficiency of removal is highly dependent on experimental conditions such as pH, initial pollutant concentration, and contact time. preprints.orgmdpi.com For instance, the maximum adsorption of Ni(II) by certain adsorbents is often observed at a specific pH, with the removal percentage decreasing at higher or lower values. mdpi.comresearchgate.net

Adsorption Capacities and Conditions for Nickel and Phosphate Removal
PollutantAdsorbentMaximum Adsorption Capacity (mg/g)Optimal ConditionsReference
Nickel(II)Alkali-activated foamed zeolite (AAFZ)88.99pH 6, Equilibrium time ~120 min mdpi.com
Nickel(II)Ceralite IR 120 Cationic Exchange Resin28.57pH ~5.0 researchgate.net
Nickel(II)Analcime/dimethylglyoxime composite144.9pH 6.5, Time 120 min researchgate.net
PhosphateLanthanum hydroxide (B78521)/foamed NickelNot specified, but >85% removal in 30 minpH 4-6 acs.org
PhosphateCalcined Nickel-Cobalt (B8461503) binary hydroxide~45 (at 50°C)Neutral pH, Amount adsorbed increased with temperature iwaponline.com

The kinetics of the adsorption process are often best described by the pseudo-second-order model, suggesting that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the pollutant ions. nih.govmdpi.com

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis (e.g., HOMO-LUMO)

The electronic structure of a compound governs its reactivity, optical, and electronic properties. Computational methods, particularly Density Functional Theory (DFT), are employed to analyze the molecular orbitals of a material. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netniscpr.res.in The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. researchgate.netniscpr.res.inscience.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. niscpr.res.in Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. researchgate.net For transition metal complexes, like those of nickel(II), these frontier orbitals often involve the metal's d-orbitals and are crucial in determining the compound's geometry, electronic transitions, and interaction with other species. nih.gov

Table 1: Significance of Frontier Molecular Orbitals

Orbital/Concept Significance in Computational Chemistry
HOMO Highest Occupied Molecular Orbital; Represents the ability to donate an electron. Its energy level correlates with the ionization potential. researchgate.net
LUMO Lowest Unoccupied Molecular Orbital; Represents the ability to accept an electron. Its energy level correlates with the electron affinity. researchgate.net

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. A large gap implies high stability and low reactivity, while a small gap suggests higher chemical reactivity and lower kinetic stability. researchgate.netniscpr.res.in It is a key factor in determining electrical transport properties. niscpr.res.in |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with transition states. For Nickel(II) phosphate (B84403) hydrate (B1144303), this can apply to its synthesis, thermal decomposition, or its role in catalytic processes. The synthesis of nickel phosphates often occurs via hydrothermal methods. researchgate.netresearchgate.netnih.gov

Theoretical studies on nickel-catalyzed reactions, for example, have used DFT to investigate different proposed mechanisms, such as oxidative cyclization. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, the most energetically favorable reaction pathway can be determined. nih.gov The transition state is the highest energy point along the reaction coordinate and its structure and energy (the activation barrier) determine the rate of the reaction. nih.gov

For the formation of Nickel(II) phosphate hydrate, computational modeling could elucidate the step-by-step mechanism of how aqueous nickel ions (Ni²⁺) and phosphate ions (PO₄³⁻) assemble and incorporate water molecules to form the final crystalline structure. Such studies would clarify the role of factors like pH, temperature, and precursors in controlling the final product's phase and morphology. researchgate.net For instance, in the synthesis of ammonium (B1175870) nickel phosphate, the addition of a surfactant was found to cause a phase transition from nickel phosphide (B1233454) (Ni₂P) to the phosphate product, a process that could be modeled to understand the underlying molecular interactions. researchgate.net

Structural Prediction and Stability Assessment

While experimental techniques like X-ray diffraction (XRD) can determine the final crystal structure of a material, computational methods can predict possible crystal structures and assess their relative stabilities. Studies show this compound possesses a monoclinic crystal system. researchgate.netresearchgate.net Specifically, a monoclinic structure with an I2/m space group has been identified for nickel phosphate hydrate microplates synthesized via a hydrothermal method. researchgate.net

First-principles calculations, often based on DFT, can be used to predict the lattice parameters and atomic positions of a crystal. acs.org These theoretical predictions can be compared with experimental data to validate the computational model. niscpr.res.in Furthermore, the stability of a structure can be assessed by calculating its formation energy. For related olivine-type phosphate materials, first-principles calculations have been used to determine their thermal stability relative to relevant oxides. acs.org

Computational studies can also investigate the effects of defects, doping, or hydration/dehydration on structural stability. The thermal dehydration of Ni₃(PO₄)₂·8H₂O, which occurs in a single step between 120–250 °C to form anhydrous Ni₃(PO₄)₂, is a process that can be modeled to understand the structural changes and energetics involved. researchgate.net

Magnetic Coupling Interactions

The magnetic properties of materials arise from the spins of their unpaired electrons. In compounds with multiple paramagnetic centers, like the Ni(II) ions in nickel phosphate, these spins can interact with each other. Computational studies can quantify these magnetic exchange interactions, determining whether they are ferromagnetic (aligning spins in parallel) or antiferromagnetic (aligning spins antiparallel).

The strength of these interactions is denoted by the magnetic exchange parameter, J. While the complex crystal structure of Ni₃(PO₄)₂ has made precise parametrization of J challenging, computational modeling on similar polynuclear nickel(II) complexes has shown a strong dependence of the magnetic coupling (both sign and magnitude) on the bond angles and distances between the nickel centers. researchgate.netarxiv.orgfrontiersin.org

| Néel Temperature (Tₙ) | The critical temperature below which the material is antiferromagnetically ordered. | 17.1 K researchgate.net |

Simulation of Material Interactions and Diffusion Pathways

Computational simulations are crucial for understanding how materials interact with their environment and for studying dynamic processes like ion diffusion. For this compound, this is particularly relevant to its applications in areas like electrochemistry and catalysis. When used as an electrode material in supercapacitors, for instance, the diffusion of electrolyte ions within the material's structure is fundamental to its charge storage performance. researchgate.netresearchgate.netresearchgate.net

Molecular dynamics (MD) and other simulation techniques can model the movement of ions and molecules through the crystal lattice of nickel phosphate. These simulations can identify diffusion pathways and calculate diffusion coefficients, providing insights that are critical for designing materials with enhanced electrochemical performance. dntb.gov.uanottingham.edu.cn For example, transition metal phosphates are noted for having pathways for metal ions to move, which facilitates faster charge and discharge cycles in supercapacitors. researchgate.net

Simulations can also model the interaction at the interface between nickel phosphate and other materials, such as a conductive substrate or an electrolyte. dntb.gov.ua This is important for understanding charge transfer processes and the stability of the material during cycling in an electrochemical device. In the context of catalysis, simulations can model the adsorption of reactant molecules onto the nickel phosphate surface and their subsequent transformation, helping to elucidate the catalytic mechanism. researchgate.net

Development of Composite Materials and Nanostructured Architectures

Fabrication of Composites with Carbonaceous Materials (e.g., Graphene, Carbon Nanofibers)

To address the poor electrical conductivity of nickel phosphate (B84403), which can limit its charge/discharge capabilities, researchers have turned to carbonaceous materials. scispace.com Materials like graphene and carbon nanofibers are ideal candidates due to their high electrical conductivity, large surface area, and excellent chemical stability. scispace.comrsc.org

Graphene Composites: A common method for synthesizing nickel(II) phosphate/graphene composites is the hydrothermal technique. scispace.comnih.gov In a typical process, nickel nitrate (B79036) and ammonium (B1175870) phosphate are used as precursors for the nickel phosphate, which is then combined with graphene foam (GF) in a hydrothermal reaction. nih.gov The addition of graphene foam significantly enhances the electrochemical performance. For instance, a Ni₃(PO₄)₂/GF composite showed a specific capacity of 48 mAh g⁻¹ at a current density of 0.5 A g⁻¹, a substantial increase from the 17 mAh g⁻¹ of pristine Ni₃(PO₄)₂. scispace.comnih.gov The optimal mass loading of graphene foam has been found to be a critical factor in performance enhancement. scispace.com Another approach involves a hydrothermal-calcination method to produce amorphous mesoporous Ni₃(PO₄)₂ grown on reduced graphene oxide (rGO). rsc.org This composite exhibited a very high specific capacitance of 1726 F g⁻¹ at 0.5 A g⁻¹ and a high specific surface area of 198.72 m² g⁻¹. rsc.org The synergistic effect between the amorphous, mesoporous nickel phosphate and the highly conductive rGO network is credited for this superior performance. rsc.org

Carbon Nanofiber Composites: Bimetallic nickel/manganese phosphate has been integrated with carbon nanofibers (CNFs) to create efficient electrocatalysts. rsc.org Carbon nanofibers serve as a conductive and stable support matrix. rsc.orgespublisher.com The incorporation of CNFs into the phosphate material structure enhances the electrocatalytic activity and stability compared to the pristine materials. rsc.org The high electrical conductivity and large surface area of CNFs facilitate better charge transfer and provide more active sites for reactions. rsc.orgresearchgate.net Composites of nickel phosphate with carbon nanotubes (CNTs) have also been synthesized using sono-chemical methods, which show strong chemical grafting between the metal phosphate and the conductive CNTs, facilitating excellent ionic and electronic conduction. nih.gov

Table 1: Performance of Nickel(II) Phosphate Composites with Carbonaceous Materials
Composite MaterialSynthesis MethodKey FindingSpecific Capacity / CapacitanceReference
Ni₃(PO₄)₂/Graphene Foam (GF)HydrothermalGraphene foam significantly improves specific capacity.48 mAh g⁻¹ at 0.5 A g⁻¹ scispace.comnih.gov
Amorphous mesoporous Ni₃(PO₄)₂/rGOHydrothermal-CalcinationComposite has a high specific surface area (198.72 m² g⁻¹) and capacitance.1726 F g⁻¹ at 0.5 A g⁻¹ rsc.org
NaNi₄(PO₄)₃/Graphene Foam (GF)Chemical PrecipitationComposite used as a positive electrode in a hybrid device.63.3 mAh g⁻¹ at 1 A g⁻¹ mdpi.com
Ni₂P@CNTsSono-chemicalStrong chemical grafting between Ni₂P and CNTs enhances performance.854 F g⁻¹ at 1 A g⁻¹ nih.gov

Hybrid Architectures and Heterojunction Formations

Constructing hybrid architectures and forming heterojunctions are advanced strategies to create materials with unique interfaces and synergistic properties that can significantly enhance electrochemical performance. researchgate.net

Heterostructures: One example is the synthesis of Ni₁₁(HPO₃)₈(OH)₆/Co₃(HPO₄)₂(OH)₂ heterojunction composites via a one-step hydrothermal process. researchgate.net This heterostructure optimizes the electronic structure, leading to a redistribution of charges that induces more active sites for energy storage and improves capacity. researchgate.net Upon testing, this composite electrode achieved a specific capacity of 163 mAh g⁻¹ and demonstrated exceptional stability and rate performance. acs.org Another novel architecture involves the in-situ growth of an ultrathin Ni phosphate layer on the surface of Ni₁₂P₅ nanorods, creating a unique core-shell structure. nih.gov This design offers a facilitated transport pathway for ions and reduces electron transfer resistance, boosting the performance in electrocatalytic applications. nih.gov

Integration with Other Materials: Nickel phosphate has been integrated with other functional materials to form effective hybrid systems. For instance, a bi-functional nickel-phosphate/TiO₂ integration has been shown to create a stable n-GaAs photoanode for water oxidation. researchgate.net In this setup, the thin titanium dioxide layer acts as a surface passivator, while the nickel-phosphate co-catalyst serves as a surface hole-sink layer, resulting in a highly efficient and stable electrode. researchgate.net Hierarchically porous cobalt iron selenide (B1212193) (Co₀.₇Fe₀.₃Se₂)@nickel cobalt phosphate (NiCoPO) nanosheet arrays represent another complex heterostructure. acs.org This design combines the high electrical conductivity of the selenide with the high electrochemical activity of the phosphate, yielding a cathode material with a high specific capacity of 887.4 C g⁻¹ at 1 A g⁻¹ and excellent cycling stability. acs.org

Table 2: Properties of Nickel(II) Phosphate-Based Hybrid Architectures
Hybrid/Heterostructure MaterialSynthesis MethodKey FeaturePerformance MetricReference
Ni₁₁(HPO₃)₈(OH)₆/Co₃(HPO₄)₂(OH)₂One-step HydrothermalOptimized electronic structure with more active sites.163 mAh g⁻¹ at 1 A g⁻¹ researchgate.netacs.org
Ni phosphate@Ni₁₂P₅ Core-ShellIn-situ growthFacilitated ion transport and reduced electron transfer resistance.Superior UOR performance nih.gov
n-GaAs/TiO₂/Ni-PiChemical etching, depositionStable photoanode for water oxidation.Solar-to-hydrogen efficiency of 9.5% researchgate.net
Co₀.₇Fe₀.₃Se₂@NiCoPOElectrodeposition, HydrothermalCore-shell heterostructure with high conductivity and activity.887.4 C g⁻¹ at 1 A g⁻¹ acs.org

Doping Strategies and Mixed-Metal Phosphate Systems

Doping nickel phosphate with other transition metals or creating mixed-metal phosphate systems are effective strategies to tune its electronic structure and enhance its catalytic and electrochemical properties. rsc.orgacs.org

Doping with Transition Metals: The introduction of dopants can significantly improve the performance of nickel phosphate. Studies have investigated doping with transition metals such as iron (Fe), manganese (Mn), cobalt (Co), and copper (Cu). acs.org Density functional theory (DFT) calculations have shown that doping can fine-tune the adsorption energy of reaction intermediates. acs.org For example, Fe-doping has been experimentally shown to lower the overpotential for the oxygen evolution reaction (OER), enhancing its catalytic performance. acs.orgdongguk.edu The iron doping alters the local Ni-O environments, which synergistically boosts the catalytic activity. dongguk.edu Similarly, molybdenum (Mo) has been incorporated into nickel phosphate hydrate (B1144303), transforming the morphology from plate-like structures to hexagonal rods and increasing the charge storage capacity from 1441 mF/cm² to 2945 mF/cm². researchgate.net

Mixed-Metal Phosphate Systems: Creating mixed-metal phosphates, such as those containing nickel and cobalt or nickel and manganese, leverages the synergistic effects between the different metal ions. rsc.orgup.ac.za Nickel-cobalt (B8461503) phosphates have been synthesized via sonochemical methods and hydrothermal processes. up.ac.zaresearchgate.net A nickel-cobalt phosphate (Ni₁_₃₈Co₁_₆₂(PO₄)₂·8H₂O) thin film demonstrated a maximum specific capacitance of 1116 F g⁻¹. acs.org The combination of nickel phosphate's faradaic reaction and cobalt phosphate's pseudocapacitive behavior can lead to improved electrochemical results. researchgate.net Similarly, nickel-manganese phosphate composites have been synthesized on nickel foam, showing that the synergy between Ni and Mn ions enhances physicochemical properties. bohrium.com The introduction of copper into nickel phosphate has also been shown to improve electrochemical performance due to the synergistic effect of the two metals. acs.org

Table 3: Effects of Doping and Mixed-Metal Systems on Nickel(II) Phosphate
SystemDopant/Second MetalSynthesis MethodObserved EffectPerformance MetricReference
NiPO-MFe, Mn, Co, Cu- (Theoretical Study)Fe and Mn doping lower the OER overpotential.Overpotential of 0.47 V for Fe acs.org
Ni:Pi-Fe/NFIron (Fe)Hydrothermal growth & ElectrodepositionSynergistic effect enhances OER activity.10 mA cm⁻² at 220 mV overpotential dongguk.edu
NiMoPHMolybdenum (Mo)HydrothermalMorphological transformation and increased capacity.2945 mF/cm² at 20 mA/cm² researchgate.net
Nickel Cobalt PhosphateCobalt (Co)Sonochemical, HydrothermalSynergistic effect of mixed metals enhances performance.1116 F g⁻¹ specific capacitance up.ac.zaacs.org
Ni-Mn PhosphateManganese (Mn)HydrothermalSynergy between Ni and Mn enhances physicochemical properties.901 C/g specific capacity bohrium.com
Nickel-Copper PhosphateCopper (Cu)Microwave-assisted hydrothermalAmorphous structure and irregular microspheres improved conductivity.High specific capacity and stability acs.org

Thin Film Development for Functional Devices

The fabrication of nickel(II) phosphate hydrate as thin films directly onto conductive substrates is a key area of research for creating binder-free electrodes for functional devices like supercapacitors and sensors. acs.orgresearchgate.net

Fabrication Methods: Various methods are employed to create these thin films, including hydrothermal approaches and chemical bath deposition (CBD). acs.org A facile one-pot hydrothermal method can be used to grow Ni₃(PO₄)₂·8H₂O nano/microflakes directly on nickel foam (NF). acs.org This creates a three-dimensional, porous electrode with excellent electrochemical performance. acs.org The chemical bath deposition method has been used to synthesize nickel pyrophosphate (Ni₂P₂O₇) thin films, with the concentration of the nickel precursor influencing the morphology and crystallinity of the film. By manipulating synthesis parameters, such as the hydrolyzing agent concentration in the CBD method, the microstructure of nickel phosphate can be tuned from microsheets to ultrathin nanosheets. researchgate.net

Device Applications and Performance: These thin-film electrodes have shown great promise in energy storage and sensor applications. A Ni₃(PO₄)₂·8H₂O/NF electrode displayed a high specific capacity of 301.8 mAh g⁻¹ and retained 84% of its capacity after 10,000 cycles. acs.org When used in a supercapattery device, it offered a specific energy of 33.4 Wh kg⁻¹. acs.org Ultrathin nanosheet electrodes of nickel phosphate have delivered a high specific capacity of 471 C g⁻¹ (1177 F g⁻¹). researchgate.net A hybrid supercapacitor using this thin film as the cathode exhibited a maximum energy density of 38.2 Wh kg⁻¹ and excellent cyclic stability. researchgate.net Beyond energy storage, these electrodes have been applied as nonenzymatic sensors for glucose and sweat pH, demonstrating their multifunctionality. acs.org

Table 4: Performance of this compound Thin Films
MaterialSubstrateFabrication MethodMorphologyPerformance HighlightReference
Ni₃(PO₄)₂·8H₂ONickel Foam (NF)One-pot HydrothermalNano/microflakesSpecific Capacity: 301.8 mAh g⁻¹; 84% retention after 10,000 cycles acs.org
Ni₃(PO₄)₂·8H₂OStainless SteelChemical Bath DepositionUltrathin NanosheetsSpecific Capacity: 471 C g⁻¹ (1177 F g⁻¹) researchgate.net
Ni₂P₂O₇-Chemical Bath DepositionMicrospheresSpecific Capacitance: 588 F/g at 1 A/g
Ni₁_₃₈Co₁_₆₂(PO₄)₂·8H₂O--Thin FilmSpecific Capacitance: 1116 F g⁻¹ at 0.5 A g⁻¹ acs.org

Interplay of Synthesis, Structure, and Functional Performance

Correlation between Synthesis Parameters and Material Characteristics

The structural and morphological properties of Nickel(II) phosphate (B84403) hydrate (B1144303) are highly dependent on the synthesis conditions. Methods such as hydrothermal synthesis, co-precipitation, and microwave-assisted synthesis are commonly employed, with each parameter playing a crucial role in shaping the final product. researchgate.netresearchgate.netrsc.org

Synthesis Method:

Hydrothermal Method: This is a prevalent technique for synthesizing Nickel(II) phosphate hydrate. By controlling the reaction time and temperature, different morphologies can be achieved. For instance, studies have shown that varying hydrothermal reaction times (e.g., 2, 4, and 6 hours) at a constant temperature can alter the microstructure of the material deposited on a substrate like nickel foam. researchgate.netresearchgate.net This method has been used to produce Ni₂₀[(OH)₁₂(H₂O)₆][(HPO₄)₈(PO₄)₄]·12H₂O nanorods. researchgate.net

Microwave-Assisted Method: This technique allows for rapid synthesis. It has been used to create sheet-assembled microstructures of Ni₃(PO₄)₂·8H₂O. researchgate.net

Co-precipitation: This simple method involves the precipitation of the desired compound from a solution. It has been used to prepare ammonium (B1175870) nickel phosphate hydrate, which can then be calcined to form nickel pyrophosphate. rsc.org

Influence of Precursors: The choice of precursors, particularly the phosphate source, has a profound effect on the final material.

Different phosphate precursors, such as Na₃PO₄, Na₂HPO₄, and NaH₂PO₄, can lead to significant variations in the morphology and structure of the resulting nickel phosphate. sdu.dk

Studies on nickel phosphate thin films have shown that changing the anion precursor can induce a structural change from crystalline to amorphous and alter the morphology from microplates to microspheres. researchgate.net

Using triethyl phosphate in a self-templated method has been shown to produce microflower structures with an amorphous nature. researchgate.net

Effect of Temperature and Reaction Time:

In hydrothermal synthesis, reaction time directly influences the growth and assembly of microstructures. Short reaction times might produce initial growth phases, while longer times allow for the development of more complex, assembled structures like microplates. researchgate.net

Calcination temperature is another critical parameter. For example, ammonium cobalt phosphate hydrate can be converted to cobalt pyrophosphate by calcination at 600°C. rsc.org

The following table summarizes the relationship between synthesis parameters and the resulting characteristics of this compound.

Table 1: Synthesis Parameters vs. Material Characteristics
Synthesis Method Precursors Key Parameters Resulting Morphology Resulting Crystal Structure Reference(s)
Hydrothermal Nickel chloride, Sodium hypophosphite Reaction time (2, 4, 6h) Microplates Monoclinic, I2/m space group researchgate.net, researchgate.net
Chemical Bath Deposition Varies (anion precursors) Precursor type Microplates to Microspheres Crystalline to Amorphous researchgate.net
Co-precipitation Nickel chloride, (NH₄)₂HPO₄ - - - rsc.org
Self-Templated Nickel nitrate (B79036), Triethyl phosphate Volume of triethyl phosphate Microflowers Amorphous researchgate.net
Microwave-Assisted - Power/Time (e.g., 90s) Sheet-assembled 3D microstructures - researchgate.net

Influence of Morphology and Crystal Structure on Application Performance

Morphology's Role:

Microplates and Nanosheets: Morphologies like microplates, often grown directly on a conductive substrate like nickel foam, provide a stable structure with good electrical contact. researchgate.netresearchgate.net Nanosheet structures are particularly beneficial as they provide a large number of active sites for electrochemical reactions. sdu.dk

Microspheres and Flower-like Structures: Amorphous nickel phosphate with a microsphere-like morphology has demonstrated very high specific capacitance, attributed to the increased number of active sites and efficient electron transport. researchgate.net Similarly, unique nanotube-assembled 2D microflower architectures offer good interconnectivity and a large surface area, leading to more efficient utilization of the active material in redox reactions. researchgate.net

1D Nanostructures: One-dimensional structures like nanorods are noted for their high ion conductivity and chemical stability. researchgate.netresearchgate.net

Crystal Structure's Role:

Amorphous vs. Crystalline: An amorphous structure can sometimes be more advantageous than a crystalline one for electrochemical applications. researchgate.net Amorphous nickel phosphate has been shown to exhibit superior specific capacitance (1700 F g⁻¹) compared to many crystalline forms. researchgate.net This is often because the disordered arrangement of atoms in an amorphous structure provides more accessible active sites for redox reactions. researchgate.net

Monoclinic Structure: The hydrated form, Ni₃(PO₄)₂·8H₂O, typically possesses a monoclinic crystal system. researchgate.netrsc.org This layered crystal structure is common among transition metal phosphate hydrates and is relevant to their electrochemical properties. acs.org

Layered Structures: Materials with layered crystal structures and large interlayer spacing, such as ammonium nickel phosphate hydrate, are promising for catalysis and energy storage because they can facilitate rapid electron and ion transport. rsc.org

The following table correlates the structural and morphological properties of this compound with its performance in supercapacitor applications.

Table 2: Morphology and Structure vs. Electrochemical Performance
Morphology Crystal Structure Application Performance Metric Value Reference(s)
Microplates Monoclinic Supercapacitor Specific Capacitance 855.11 F/g at 10 mA/cm² researchgate.net
Microspheres Amorphous Supercapacitor Specific Capacitance ~1031 F g⁻¹ at 0.5 mA cm⁻² researchgate.net
Clusters of Particles Amorphous, Hydrous Supercapacitor Specific Capacitance 1700 F g⁻¹ at 0.5 mA cm⁻² researchgate.net
Sheet-assembled Microstructure - Supercapattery Specific Capacity 520.4 C g⁻¹ at 2 A g⁻¹ researchgate.net
Nanorods - All-Solid-State Supercapacitor Volumetric Energy Density 0.446 mW h cm⁻³ researchgate.net

Surface Chemistry and Interfacial Phenomena in Functional Contexts

The functional performance of this compound as an electrode material is critically dependent on its surface chemistry and the phenomena occurring at the electrode-electrolyte interface. Properties like specific surface area and pore size distribution are paramount as they dictate the accessibility of the material to electrolyte ions.

Surface Area and Porosity: A high specific surface area and a porous structure are desirable as they expose more electroactive sites for redox reactions and provide a larger contact area between the electrode and the electrolyte. rsc.org Hierarchically porous nanostructures facilitate rapid interaction, efficient ion transport, and electron exchange, leading to improved power density and rate capability. rsc.org For example, amorphous nickel phosphate thin films with an average pore diameter of 6.05 nm offered more ion pathways and showed higher capacitive performance compared to films with smaller pores. researchgate.net

Interfacial Interactions: The interface between the this compound electrode and the electrolyte is where charge transfer occurs. The direct growth of the material onto a conductive substrate like nickel foam can enhance electrical conductivity and minimize ionic diffusion resistance. rsc.org The chemical stability of the P-O covalent bond contributes to a stable material structure, which is a prerequisite for long-term cycling in electrochemical devices. researchgate.net

Surface Valence State Changes: X-ray Photoelectron Spectroscopy (XPS) analysis can reveal changes in the chemical state of elements at the surface during operation. For instance, after stability testing in a KOH electrolyte, a slight increase in the Ni²⁺ state (at 855.2 and 872.8 eV) and a suppression of the Ni³⁺ state was observed, indicating the transition of nickel states from Ni³⁺ to Ni²⁺ during the electrochemical process. researchgate.net This dynamic change in oxidation states at the surface is fundamental to the Faradaic charge storage mechanism in battery-type electrodes.

The table below highlights key surface properties and their influence on the functional performance of this compound.

Table 3: Surface Properties and Their Functional Impact
Surface Property Measurement/Observation Functional Impact Reference(s)
Specific Surface Area N₂ adsorption-desorption A higher surface area exposes more active sites, enhancing charge storage capacity. researchgate.net, rsc.org
Pore Size Distribution BJH analysis Larger average pore diameters (e.g., ~6 nm) provide better pathways for electrolyte ion access. researchgate.net
Surface Valence States XPS Analysis Reversible transition between Ni²⁺ and Ni³⁺ at the surface is crucial for Faradaic charge storage. researchgate.net
Electrode/Electrolyte Interface Electrochemical Impedance Spectroscopy (EIS) Low resistance indicates active and efficient ion transfer at the interface. mdpi.com
Interlayer Spacing XRD Large interlayer spacing in layered structures facilitates rapid ion transport. rsc.org

Future Research Directions and Emerging Opportunities for Nickel Ii Phosphate Hydrate

Exploration of Novel Synthesis Pathways and Sustainable Approaches

Current synthesis methods for nickel phosphate (B84403) materials, such as hydrothermal, sonochemical, and co-precipitation techniques, have proven effective. researchgate.net However, the future of materials science increasingly depends on the development of sustainable and cost-effective synthesis routes.

One promising avenue is the use of natural phosphates as a precursor. A recent study demonstrated a sustainable approach using natural phosphates impregnated with nickel hydroxide (B78521) nanoparticles for alcohol oxidation. nih.gov This method leverages abundant and low-cost materials, offering a significant advantage over catalysts based on expensive noble metals. nih.gov The process involves a simple ion exchange method followed by electrochemical deposition to create a highly active and stable catalyst. nih.gov

Another area of exploration is the development of self-templating synthesis methods. These techniques can create unique nanostructures, such as hollow one-dimensional metal phosphate structures, with properties determined by the template size. researchgate.net For instance, a self-templated method using triethyl phosphate and ethanol (B145695) has been used to synthesize different forms of nickel phosphate with microflower structures. researchgate.net Further research into these and other novel synthesis methods, such as microwave-assisted and solvothermal techniques, will be crucial for tailoring the properties of nickel(II) phosphate hydrate (B1144303) for specific applications. researchgate.netresearchgate.net

The table below summarizes various synthesis methods for nickel phosphate materials and their key features:

Synthesis MethodKey FeaturesResulting Material/StructureReference(s)
HydrothermalFacile, one-pot approachNi3(PO4)2·8H2O nano/microflakes on nickel foam acs.org
Binder-free depositionNickel phosphate hydrate microplates researchgate.net
One-pot reactionNi20[(OH)12(H2O)6][(HPO4)8(PO4)4]·12H2O nanorods researchgate.net
Sustainable (Natural Phosphate)Cost-effective, uses abundant materialsNickel pyrophosphate (Ni2P2O7) and orthophosphate (Ni3(PO4)2) nanoparticles nih.gov
Self-TemplatedCreates hollow 1D structuresAmorphous nickel phosphate with microflower structures researchgate.net
Sonochemical followed by Calcination---Nickel phosphate-silver phosphate (Ni3(PO4)2–Ag3PO4) nanocomposites researchgate.net

Advanced Functional Material Design and Engineering

The performance of nickel(II) phosphate hydrate is intrinsically linked to its structure and composition. Future research will focus on designing advanced functional materials with enhanced properties through strategic engineering at the nanoscale.

One key strategy is the creation of composite materials. For example, combining nickel phosphate with conductive materials like multiwalled carbon nanotubes (MWCNTs) can significantly improve its electrical conductivity, a crucial factor for energy storage applications. researchgate.net Similarly, the synthesis of nickel phosphate-silver phosphate (Ni3(PO4)2–Ag3PO4) nanocomposites has shown that the intimate contact between the two metal phosphates facilitates efficient charge transfer. researchgate.net

Another approach involves the synthesis of two-dimensional (2D) nanosheets. Atomically thin materials often exhibit unique electronic and electrochemical properties. Researchers have successfully fabricated nickel-cobalt (B8461503) phosphate nanosheets with excellent electrochemical performance for both aqueous and solid-state energy storage devices. advancedsciencenews.com These 2D materials offer a high surface area and reduced diffusion pathways for ions, leading to impressive specific capacitance and cycling stability. advancedsciencenews.com

The design flexibility of metal phosphates allows for the modification of their geometric properties to enhance electrochemical performance, enabling researchers to tailor materials for specific device requirements. researchgate.net

Integration into Multifunctional Devices

A significant emerging opportunity for this compound lies in its integration into multifunctional devices. Its diverse electrochemical properties make it suitable for a range of applications beyond a single function.

A notable example is the development of a 3D electrode made of Ni3(PO4)2·8H2O nano/microflakes on nickel foam. This single electrode has been demonstrated to function as a supercapattery for energy storage, a nonenzymatic sensor for glucose, and a pH sensor for sweat. acs.org As a supercapattery, it exhibits high specific capacity and excellent cycling stability. acs.org In its sensing applications, it shows exceptional sensitivity for glucose detection and can accurately measure human sweat pH. acs.org

Furthermore, the development of multifunctional nickel-cobalt phosphates (NCP) highlights the potential for integrated energy production and storage systems. acs.org These materials can act as the cathode in a high-performance hydrogen gas battery and as a bifunctional catalyst for both hydrogen and oxygen evolution reactions in a water splitter. acs.org An integrated system where the water splitter is self-powered by the NCP–H2 battery demonstrates the remarkable multifunctionality of these phosphate-based materials. acs.org

The table below details the performance of a multifunctional Ni3(PO4)2·8H2O/NF electrode in various applications:

ApplicationPerformance MetricValueReference(s)
SupercapatterySpecific Capacity301.8 mAh g–1 (1552 F g–1) at 5 mA cm–2 acs.org
Capacity Retention84% after 10,000 cycles acs.org
Specific Energy (Supercapattery Device)33.4 Wh kg–1 acs.org
Specific Power (Supercapattery Device)165.5 W kg–1 acs.org
Nonenzymatic Glucose SensorSensitivity24.39 mA mM–1cm–2 acs.org
Detection Limit97 nM (S/N = 3) acs.org
Sweat pH SensorpH Range4 to 7 acs.org

Addressing Current Challenges in Synthesis and Application

Despite the promising potential of this compound, several challenges in its synthesis and application need to be addressed to facilitate its widespread use.

One of the primary challenges is controlling the morphology and crystal structure during synthesis. Different synthesis methods can lead to materials with varying properties, including amorphous or crystalline structures. researchgate.net For instance, a self-templated method resulted in an amorphous nickel phosphate, while hydrothermal methods can produce crystalline structures. researchgate.netresearchgate.net Achieving consistent and reproducible synthesis of materials with desired characteristics is a key area for future research.

Another challenge lies in the practical implementation of these materials in devices. For example, while binder-free electrodes deposited directly on substrates like nickel foam show promise, ensuring strong adhesion and long-term stability under operational stress is crucial. researchgate.net Furthermore, scaling up the synthesis of these nanomaterials from laboratory-scale to industrial production presents a significant hurdle that needs to be overcome for commercial viability.

Expanding Theoretical and Computational Insights

Theoretical and computational studies are becoming increasingly vital in complementing experimental research on this compound. These approaches can provide fundamental insights into the material's electronic structure, reaction mechanisms, and properties, guiding the rational design of new materials.

Density functional theory (DFT) calculations, for instance, can be used to study the electrochemical behavior of nickel-containing complexes. uit.no Such studies have confirmed that the oxidation and reduction reactions in certain nickel complexes are centered on the nickel and the ligand, respectively, and can explain the geometric changes that occur during these processes. uit.no

Computational simulations can also help to understand the complex magnetic interactions observed in different nickel phosphate structures. nih.gov For example, theoretical modeling can correlate the magnetic behavior of materials like Ni2(PO4)(OH), Ni7(PO4)3(HPO4)(OH)3, and NaNiPO4 with their unique quasi-one-dimensional chain structures. nih.gov

Future computational work could focus on predicting the properties of novel nickel phosphate compositions and structures, screening potential dopants or composite materials for enhanced performance, and modeling the interfaces between the electrode material and the electrolyte in energy storage devices. This predictive capability can accelerate the discovery and development of next-generation materials based on this compound.

Q & A

Q. What are the standard hydrothermal synthesis methods for Nickel(II) phosphate hydrate, and how do reaction parameters influence crystallinity?

this compound is typically synthesized hydrothermally using precursors like nickel salts (e.g., NiCl₂·6H₂O), phosphoric acid, and metal oxides (e.g., Ga₂O₃). A gel mixture is heated in a Teflon-lined autoclave at 433 K for 7 days, followed by filtration and washing . Key parameters include:

  • pH : Affects the coordination of metal ions and phosphate groups.
  • Temperature : Higher temperatures promote crystallinity but may introduce impurities.
  • Dopants : Adding elements like Mo alters electrochemical properties by modifying the electronic structure .

Q. How is the crystal structure of this compound determined, and what are its key structural features?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, K[NiGa₂(PO₄)₃(H₂O)₂] exhibits a 3D framework with:

  • Octahedral NiO₆ and trigonal bipyramidal GaO₅ units linked via edge- and vertex-sharing PO₄ tetrahedra .
  • Channel structures (7.25 Å diameter) along the [101] direction, facilitating ion transport . Bond valence sums confirm oxidation states (e.g., Ni²⁺, Ga³⁺) .

Q. How can the water content in this compound be quantified experimentally?

Thermogravimetric analysis (TGA) measures mass loss upon heating to 250°C, corresponding to dehydration. For example, Ni₃(PO₄)₂·8H₂O loses ~35% mass as water . Complementary techniques include:

  • Karl Fischer titration : Direct measurement of H₂O content in solution.
  • SCXRD : Locates H₂O molecules in the lattice (e.g., terminal H₂O ligands in NiO₆ units) .

Advanced Research Questions

Q. How can the electrochemical performance of this compound be optimized for supercapacitors?

  • Doping : Introducing Mo into Ni₃(PO₄)₂ enhances specific capacitance (e.g., 1,450 F/g at 5 A/g) by improving conductivity and redox activity .
  • Morphology control : Hydrothermal synthesis of nanosheets or hollow nanocages increases surface area (BET analysis recommended) .
  • Asymmetric device design : Pairing with carbon-based anodes (e.g., activated carbon) achieves energy densities >40 Wh/kg .

Q. What mechanistic insights explain the catalytic activity of Nickel(II) phosphate in phosphate ester hydrolysis?

Dinuclear Ni²⁺ complexes (e.g., [Ni₂(L)(O₂CMe)₂(H₂O)₂]) act via:

  • Nucleophilic attack : Ni-bound hydroxide ions cleave ester bonds in substrates like HPNP (2-hydroxypropyl-p-nitrophenylphosphate) .
  • Substrate coordination : The ester binds to both Ni centers, lowering the activation energy (kinetic studies show 6,500× rate enhancement vs. uncatalyzed reactions) .
  • pH dependence : Activity peaks at pH 7–8, aligning with hydroxide availability .

Q. How do computational models predict the stability and ion transport in this compound frameworks?

  • DFT calculations : Evaluate formation energies of channel structures and predict K⁺ migration barriers in K[NiGa₂(PO₄)₃(H₂O)₂] .
  • Molecular dynamics (MD) : Simulate H₂O dynamics in pores, showing rapid diffusion (∼10⁻⁵ cm²/s) at 300 K .
  • Bond valence pathway maps : Identify low-energy pathways for ion conduction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.